Dipotassium naphthalene-2,6-dicarboxylate
Description
Properties
IUPAC Name |
dipotassium;naphthalene-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYXDWGFSMUTBJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561583 | |
| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2666-06-0 | |
| Record name | Dipotassium naphthalene-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Dipotassium Naphthalene-2,6-Dicarboxylate (K2-NDC)
Executive Summary
Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the critical intermediate salt in the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer historically valued for high-performance polyesters (PEN). However, in the context of modern drug development, K2-NDC has transcended its polymer roots. It is now a primary ligand source for constructing robust Metal-Organic Frameworks (MOFs)—specifically Zirconium (Zr) and Iron (Fe) based systems—used in targeted drug delivery and controlled release formulations.
This guide outlines the physicochemical profile of K2-NDC, details the thermodynamics of its synthesis via the Henkel rearrangement, and provides actionable protocols for its use in synthesizing bio-compatible MOF scaffolds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
K2-NDC is the dipotassium salt of the 2,6-isomer of naphthalenedicarboxylic acid.[1] Its high thermal stability and specific solubility profile are dictated by the ionic interaction between the bulky naphthalene dianion and the potassium cations.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2666-06-0 |
| Molecular Formula | C₁₂H₆K₂O₄ |
| Molecular Weight | 292.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water; sparingly soluble in ethanol/organic solvents. |
| Melting Point | > 300°C (Decomposes) |
| Acidity (pKa) | ~3.5 (for the conjugate acid, 1st dissociation) |
Synthesis: The Henkel Rearrangement (Raecke Process)[6]
The synthesis of the 2,6-isomer is thermodynamically controlled. Unlike kinetic sulfonation or oxidation which yield mixed isomers (often 1,4- or 1,8-), the Henkel reaction utilizes the reversibility of the carboxylation reaction at high temperatures to migrate carboxyl groups to the most thermodynamically stable positions (2,6-).
Mechanistic Insight
The reaction involves the thermal disproportionation of potassium naphthoates or the isomerization of dipotassium 1,8-naphthalenedicarboxylate. Potassium is the required cation; sodium salts often decompose or yield the 2,3-isomer due to different coordination geometries and lattice energies.
Key Parameters:
-
Temperature: 350–450°C[1]
-
Pressure: 50–80 atm (CO₂ atmosphere)
-
Catalyst: Cadmium iodide (CdI₂) or Zinc compounds (ZnCl₂, ZnI₂) often with Cesium promoters.
Reaction Pathway Diagram
Figure 1: The Henkel rearrangement pathway converting mixed naphthoates to the thermodynamically stable 2,6-dipotassium salt.
Applications in Drug Development: MOF Scaffolds
While K2-NDC is not an API (Active Pharmaceutical Ingredient), it is a critical linker precursor for drug delivery systems. The naphthalene moiety provides a rigid, hydrophobic backbone that enhances the hydrolytic stability of MOFs compared to benzene-based analogs (like terephthalic acid).
Bio-Compatible MOFs (Fe-NDC and Zr-NDC)
Researchers utilize K2-NDC to synthesize Iron (III) and Zirconium (IV) based MOFs. These porous materials are capable of encapsulating drugs (e.g., doxorubicin, 5-fluorouracil) within their pores.
-
Stability: The hydrophobic naphthalene ring shields the metal-oxo clusters from water, preventing premature degradation in physiological fluids.
-
Mechanism: Nanocarriers utilize the Enhanced Permeability and Retention (EPR) effect to accumulate in tumor tissues.
MOF Synthesis Workflow
Figure 2: Workflow for converting K2-NDC into a drug-loaded Metal-Organic Framework.
Experimental Protocols
Protocol A: Laboratory Synthesis of K2-NDC via Disproportionation
Note: High-pressure reactions require rated autoclaves and safety shields.
-
Preparation: Charge a high-pressure autoclave with Potassium 2-naphthoate (100 g) and Cadmium Iodide (4 g, catalyst).
-
Inerting: Purge the vessel three times with N₂ to remove oxygen.
-
Pressurization: Introduce CO₂ to a pressure of 50 atm.
-
Reaction: Heat the vessel to 400°C . The pressure will rise significantly (monitor to ensure it stays within vessel rating, typically reaching ~80-100 atm). Maintain for 2–4 hours.
-
Extraction: Dissolve the solid residue in hot water (500 mL). The K2-NDC is highly water-soluble. Filter off any insoluble char or catalyst residues.
-
Purification: The filtrate contains K2-NDC. To isolate the pure salt, evaporate water or precipitate by adding excess ethanol (antisolvent).
Protocol B: Conversion to 2,6-NDA (Acid Form)
-
Dissolution: Dissolve crude K2-NDC (10 g) in deionized water (100 mL).
-
Filtration: Filter through a 0.45 µm membrane to remove particulates.
-
Acidification: Slowly add 1M H₂SO₄ or HCl while stirring until pH < 2.
-
Precipitation: 2,6-NDA will precipitate immediately as a white solid (it is sparingly soluble in water).
-
Isolation: Filter the solid, wash with water (3 x 50 mL) to remove potassium salts, and dry at 100°C.
Analytical Characterization
To validate the identity of K2-NDC, the following signals should be observed. Note that NMR is typically run in D₂O for the salt or DMSO-d6 for the acid.
-
¹H NMR (D₂O, 400 MHz):
-
δ 8.45 (s, 2H, H-1,5 positions)
-
δ 7.95 (d, 2H, H-4,8 positions)
-
δ 7.80 (d, 2H, H-3,7 positions)
-
Note: The symmetry of the 2,6-isomer results in a simplified splitting pattern compared to 1,x-isomers.
-
-
IR Spectroscopy (KBr Pellet):
-
Strong carboxylate stretch (COO⁻) at ~1550–1600 cm⁻¹ (asymmetric) and ~1350–1400 cm⁻¹ (symmetric).
-
Absence of the broad O-H stretch of the free carboxylic acid (unless protonated).
-
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: K2-NDC is a fine powder. Use a dust mask and safety goggles.
-
Catalyst Toxicity: If synthesized via the Cd-catalyzed route, be extremely cautious of Cadmium residues. For pharmaceutical applications, Zn-catalyzed routes or rigorous purification (ICP-MS validation) are mandatory to meet ICH Q3D elemental impurity guidelines.
References
-
Henkel Reaction Mechanism: Raecke, B. (1958). Syntheses of aromatic dicarboxylic acids via the rearrangement of carboxylates. Angewandte Chemie, 70(1), 1-5. Link
-
MOF Synthesis (Fe-NDC): Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials, 9, 172-178. Link
-
Solubility & Properties: NIST Chemistry WebBook, SRD 69. Naphthalene-2,6-dicarboxylic acid.[3][4][5][6][7] Link
-
Process Chemistry: U.S. Patent 2,823,231. Process for the production of salts of terephthalic acid and 2,6-naphthalene dicarboxylic acid. Link
-
Zr-NDC Stability: Zhang, Y., et al. (2015). A series of highly stable isoreticular zirconium metalloporphyrin frameworks. Chemical Science, 6, 3209-3214. Link
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Method of manufacturing alkali metal salt of 2,3,6,7-naphthalenetetracarboxylic acid | TREA [trea.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application | MDPI [mdpi.com]
- 5. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Dipotassium Naphthalene-2,6-Dicarboxylate (K2-NDC)
Executive Summary
Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the dipotassium salt of 2,6-naphthalene dicarboxylic acid (2,6-NDA).[1] While often overshadowed by its protonated acid form—the precursor to the high-performance polymer Polyethylene Naphthalate (PEN)—the dipotassium salt represents a critical chemical junction.
For the industrial chemist , K2-NDC is the thermodynamically stable intermediate in the Henkel (Raecke) rearrangement process, allowing the isolation of the highly symmetric 2,6-isomer from mixed naphthoic feedstocks. For the research scientist and drug developer , K2-NDC is a water-soluble ligand source essential for synthesizing "Green" Metal-Organic Frameworks (MOFs) used in drug delivery and gas separation, avoiding the harsh organic solvents required when using the insoluble acid form.
This guide details the physicochemical properties, synthesis logic, and application protocols for K2-NDC, bridging the gap between polymer chemistry and advanced porous materials.
Physicochemical Profile
The utility of K2-NDC stems from the stark contrast in solubility between the salt and its parent acid. While 2,6-NDA is notoriously insoluble in most solvents (requiring high boiling points or derivatization), K2-NDC is highly water-soluble, enabling aqueous-phase chemistry.
Table 1: Core Properties of this compound
| Property | Value / Characteristic | Relevance |
| Formula | K₂C₁₂H₆O₄ | Stoichiometry for coordination chemistry. |
| Molecular Weight | 292.37 g/mol | Calculation basis for MOF synthesis. |
| Solubility (Water) | High (> 100 g/L at 25°C) | Enables aqueous "Green Synthesis" of MOFs. |
| Solubility (Ethanol) | Low / Insoluble | Used as an antisolvent for purification. |
| Crystal Structure | Monoclinic / Triclinic hydrates | Hygroscopic; often exists as a hydrate (xH₂O). |
| Thermal Stability | Stable > 300°C (Salt) | Superior to aliphatic carboxylates; decomposes to K₂CO₃. |
| pKa (of acid) | pKa₁ ≈ 3.5, pKa₂ ≈ 4.8 | Salt provides a buffered pH ~7-8 in solution. |
| UV-Vis Absorption | λmax ≈ 230-300 nm | Naphthalene core fluorescence (useful for imaging). |
Synthesis & Mechanistic Logic
The production of high-purity K2-NDC is not merely a neutralization reaction; it is often the result of a thermodynamic rearrangement known as the Henkel Reaction (or Raecke process).
The Henkel Rearrangement (Industrial Route)
In industrial settings, random isomers of potassium naphthalene dicarboxylates (e.g., 1,8- or 1,2-isomers) are heated under high pressure of CO₂. The potassium ions facilitate a decarboxylation-recarboxylation mechanism that migrates the carboxyl groups to the thermodynamically favored 2,6-positions (furthest apart, minimizing steric repulsion).
Laboratory Synthesis (Neutralization)
For research applications requiring high purity starting from 2,6-NDA, a direct neutralization in water followed by antisolvent precipitation is preferred to remove trace isomers.
Visualization: The Isomerization Workflow
The following diagram illustrates the pathway from generic naphthalene derivatives to the specific 2,6-salt.
Figure 1: The Henkel rearrangement shifts carboxyl groups to the stable 2,6-position, yielding K2-NDC.[1]
Applications in Research & Drug Development[2]
Metal-Organic Frameworks (MOFs)
K2-NDC is the preferred precursor for synthesizing MOFs when using water or polar solvents.
-
Mechanism: The K⁺ ions are easily displaced by transition metals (Zn²⁺, Zr⁴⁺, Fe³⁺) in solution.
-
Advantage: Using the acid (2,6-NDA) requires harsh solvents like DMF (dimethylformamide). Using K2-NDC allows for hydrothermal synthesis , which is greener and safer for biomedical applications.
-
Drug Delivery: MOFs built from NDC (e.g., Fe-NDC) are studied as drug carriers.[2] The large pore size (due to the naphthalene spacer) accommodates bulky drug molecules, while the naphthalene core's fluorescence allows for theranostic tracking (simultaneous therapy and imaging).
Polymerization Precursor
While PEN is made from the ester or acid, the salt is critical for purifying the monomer. K2-NDC can be purified by recrystallization from water (unlike the acid), ensuring the removal of monofunctional impurities that would terminate polymer chains.
Experimental Protocols
Protocol A: Synthesis of High-Purity K2-NDC (Lab Scale)
Objective: Convert commercial 2,6-NDA (often 98% pure) into analytical grade K2-NDC for MOF synthesis.
Materials:
-
Potassium Hydroxide (KOH), 1M aqueous solution
-
Ethanol (Antisolvent)
-
Deionized Water
Step-by-Step:
-
Slurry Preparation: Suspend 10.8 g (50 mmol) of 2,6-NDA in 50 mL of deionized water. The acid will not dissolve.
-
Titration: Slowly add 100 mL of 1M KOH (100 mmol) under vigorous stirring. Monitor pH.
-
Critical Insight: Stop exactly when the solution turns clear and pH reaches ~7.5-8.0. Excess KOH will contaminate the final crystal with potassium oxide/hydroxide species.
-
-
Filtration: Filter the resulting clear solution through a 0.22 µm membrane to remove any insoluble particulate matter (dust or non-acid impurities).
-
Precipitation: Slowly pour the aqueous filtrate into 300 mL of ice-cold ethanol while stirring. K2-NDC is insoluble in ethanol and will precipitate as a white solid.
-
Isolation: Vacuum filter the white precipitate. Wash with cold ethanol (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 80°C for 12 hours. Note: The product is hygroscopic; store in a desiccator.
Protocol B: Hydrothermal Synthesis of Ni-NDC Nanosheets
Application: Electrochemical catalyst or template for drug loading.
Materials:
Step-by-Step:
-
Dissolution: Dissolve 1 mmol of K2-NDC in 15 mL water. Dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 15 mL water.
-
Mixing: Add the metal solution to the ligand solution dropwise. A slight turbidity may appear.
-
Reaction: Transfer to a 50 mL Teflon-lined autoclave. Seal and heat at 160°C for 24 hours.
-
Workup: Cool to room temperature naturally. Centrifuge the green precipitate.
-
Washing: Wash with water (3x) and ethanol (3x) to remove residual potassium nitrate (KNO₃) byproduct.
-
Activation: Dry at 60°C.
Visualization: Aqueous MOF Assembly
The following diagram details the self-assembly logic using the salt precursor.
Figure 2: Aqueous synthesis pathway utilizing K2-NDC solubility.
Safety & Handling
-
Hazards: K2-NDC is generally considered low toxicity but is an irritant to eyes and respiratory tracts (dust).
-
Incompatibility: Strong acids (will precipitate insoluble 2,6-NDA immediately) and strong oxidizers.
-
Storage: Highly hygroscopic. Must be stored in airtight containers.
References
-
Henkel Rearrangement Mechanism: Raecke, B. (1958). "Preparation of Adipic and Sebacic Acids." Angewandte Chemie. (Seminal work on carboxylate rearrangement).
-
MOF Synthesis & Applications: Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999).[2] "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature.Link (Foundational MOF chemistry).
-
Synthesis of 2,6-NDA: U.S. Patent 2,823,231 (1958). "Process for the production of naphthalene-2,6-dicarboxylic acid."Link (Describes the potassium salt isomerization).
-
Solubility & Properties: PubChem Database. "this compound."Link
-
Drug Delivery using Naphthalene-based MOFs: Horcajada, P., et al. (2010). "Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging." Nature Materials.Link (Contextualizes the use of biocompatible carboxylate linkers).
Sources
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A Senior Application Scientist's Guide to the Synthesis of Dipotassium Naphthalene-2,6-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Importance of Naphthalene Dicarboxylates
Naphthalene-2,6-dicarboxylic acid (2,6-NDA) stands as a cornerstone monomer in the field of advanced materials. It is the precursor to high-performance polymers such as polyethylene naphthalate (PEN), which boasts superior thermal and mechanical properties.[1] The synthesis of its corresponding salts, particularly dipotassium naphthalene-2,6-dicarboxylate, is a critical step in various purification schemes and serves as a versatile intermediate for further chemical transformations.
This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound from its parent diacid. Moving beyond a mere list of steps, we will explore the causal chemistry, validate the protocol's integrity, and provide a framework for the robust characterization of the final product.
The Core Chemistry: An Acid-Base Neutralization
The conversion of 2,6-naphthalenedicarboxylic acid to its dipotassium salt is a classic acid-base neutralization reaction. The two carboxylic acid functional groups on the naphthalene ring are acidic and will readily donate their protons to a strong base.
Mechanism: In this synthesis, potassium hydroxide (KOH), a strong base, provides hydroxide ions (OH⁻) that act as proton acceptors. Each molecule of 2,6-NDA requires two equivalents of KOH for complete neutralization, forming the dipotassium salt and two molecules of water.
The overall reaction is as follows:
C₁₀H₆(COOH)₂ + 2 KOH → C₁₀H₆(COOK)₂ + 2 H₂O
This transformation is thermodynamically favorable and proceeds rapidly upon mixing the reactants. The primary challenge lies not in driving the reaction but in the strategic isolation and purification of the desired salt.
Caption: Acid-base neutralization of 2,6-NDA with KOH.
Field-Proven Experimental Protocol
This protocol is designed for self-validation, incorporating steps that ensure high purity and yield. The core principle involves leveraging the differential solubility of the starting material and the resulting salt. 2,6-NDA has low solubility in water, which increases significantly upon deprotonation to the salt form.[2] The subsequent addition of a less polar solvent, methanol, forces the highly polar salt to precipitate.[3]
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2,6-Naphthalenedicarboxylic Acid | >98% Purity | Starting Material |
| Potassium Hydroxide (KOH) | ACS Grade, ≥85% pellets | Base for Neutralization |
| Deionized Water | High Purity | Primary Solvent |
| Methanol (MeOH) | ACS Grade | Anti-solvent for Precipitation |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade | Heating and Homogenization |
| Beakers/Erlenmeyer Flasks | Appropriate Volumes | Reaction and Solution Vessels |
| Büchner Funnel & Filter Flask | Standard Laboratory Grade | Product Filtration |
| Vacuum Oven | Standard Laboratory Grade | Product Drying |
Step-by-Step Methodology
-
Preparation of KOH Solution: In a well-ventilated fume hood, carefully prepare a solution of potassium hydroxide in deionized water. Causality: Using a pre-dissolved solution of the base allows for controlled, homogenous addition to the reaction mixture, preventing localized high concentrations and ensuring a smooth reaction.
-
Dissolution of 2,6-NDA: In a separate beaker, create a slurry of 2,6-naphthalenedicarboxylic acid in deionized water. Begin stirring and gently heat the mixture (e.g., to 60-70°C) to aid in dissolution.[3] Causality: While 2,6-NDA is sparingly soluble in cold water, its solubility increases with temperature.[2] The goal is to create a well-dispersed suspension for efficient reaction.
-
Neutralization: Slowly add the stoichiometric amount (2.0 equivalents) of the prepared KOH solution to the stirring 2,6-NDA slurry. A noticeable change should occur as the insoluble acid reacts to form the more soluble dipotassium salt, resulting in a clearer solution.
-
Precipitation of the Salt: Once the neutralization is complete and the solution is homogenous, remove it from the heat and allow it to cool to room temperature. With vigorous stirring, add a significant volume of methanol (e.g., 4-5 times the volume of water used) to the solution.[3] Causality: this compound is highly polar and soluble in water but has very low solubility in methanol. The addition of methanol as an anti-solvent drastically reduces the salt's solubility, causing it to precipitate out of the solution as a solid.
-
Isolation and Washing: Cool the mixture in an ice bath (0–5°C) to maximize precipitation.[3] Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold methanol to remove any residual impurities.[3] Causality: Washing with cold methanol ensures that impurities are removed without re-dissolving a significant amount of the product.
-
Drying: Dry the purified this compound in a vacuum oven at an elevated temperature (e.g., 150°C) until a constant weight is achieved.[3] This removes residual water and methanol.
Caption: Workflow for the synthesis of dipotassium salt.
Product Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and analytical techniques provides a comprehensive validation.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Functional Group Analysis | Disappearance of the broad O-H stretch (from COOH) around 2500-3300 cm⁻¹. A shift in the C=O stretching frequency from the carboxylic acid (~1680 cm⁻¹) to the carboxylate (~1550-1610 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural Confirmation | Disappearance of the acidic proton signal (typically >10 ppm).[4] The aromatic proton signals will remain, potentially with slight shifts due to the change in electronic environment. |
| Elemental Analysis | Stoichiometric Verification | The experimentally determined percentages of Carbon, Hydrogen, and Potassium should align with the calculated theoretical values for C₁₀H₆K₂O₄. |
| Powder X-Ray Diffraction (PXRD) | Crystalline Structure | The diffraction pattern should be sharp and match known patterns for the crystalline salt, confirming phase purity.[5] |
Safety and Handling: A Mandate for Prudence
Professional laboratory practice requires a thorough understanding of the hazards associated with all reagents.
-
2,6-Naphthalenedicarboxylic Acid: May cause skin, eye, and respiratory tract irritation.[6][7] Avoid inhalation of dust.
-
Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin burns and eye damage.[8] Harmful if swallowed.[9]
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
All operations, especially the handling of solid KOH and its solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][10]
References
- Organic Syntheses Procedure: 2,6-naphthalenedicarboxylic acid.
- PubChem: 2,6-Naphthalenedicarboxylic acid.
- Cole-Parmer: Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid.
- ResearchGate: a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray)...
- Eastern Mediterranean University: Functional Naphthalene Diimides: Synthesis, Characteriz
- Sigma-Aldrich: SAFETY D
- INEOS Group: SAFETY D
- Fisher Scientific: SAFETY DATA SHEET - Potassium Hydroxide Solution.
- Chemwatch: SAFETY D
- Wikipedia: 2,6-Naphthalenedicarboxylic acid.
- Solubility of Things: Naphthalene-2,6-dicarboxylic acid.
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"Dipotassium naphthalene-2,6-dicarboxylate" molecular structure and analysis
Structural Analysis, Synthesis Protocols, and MOF Precursor Utility in Drug Delivery Systems[1]
Executive Summary
Dipotassium naphthalene-2,6-dicarboxylate (K2-NDC) is the dipotassium salt of 2,6-naphthalenedicarboxylic acid (2,6-NDA).[1] While historically utilized in high-performance polyester synthesis (e.g., PEN), K2-NDC has emerged as a critical precursor in the "Green Synthesis" of Metal-Organic Frameworks (MOFs) for drug delivery.
Unlike its protonated parent (2,6-NDA), which suffers from poor solubility in eco-friendly solvents, K2-NDC offers high water solubility. This property allows for the aqueous-phase self-assembly of biocompatible MOFs (such as Fe-NDC/MIL-142), eliminating the need for toxic solvents like DMF in the synthesis of drug carriers. This guide details the molecular architecture, a self-validating synthesis protocol, and the mechanistic role of K2-NDC in generating porous nanocarriers.
Molecular Architecture & Physicochemical Profile[1][3][4][5]
The utility of K2-NDC stems from its rigid naphthalene core, which provides mechanical stability, and its ionic carboxylate termini, which facilitate rapid coordination with metal nodes (e.g., Fe³⁺, Zr⁴⁺, Y³⁺).
2.1 Structural Logic
The molecule exhibits
Figure 1: Modular breakdown of K2-NDC. The hydrophobic core provides structural rigidity, while the ionic termini drive aqueous solubility and metal coordination.
2.2 Comparative Physicochemical Data
The transition from acid to salt fundamentally alters the processing window.
| Property | 2,6-NDA (Acid Precursor) | K2-NDC (Target Salt) | Relevance to Protocol |
| Formula | C₁₂H₈O₄ | C₁₂H₆K₂O₄ | Stoichiometry calculation |
| MW | 216.19 g/mol | 292.37 g/mol | Yield determination |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Highly Soluble (> 100 g/L) | Self-Validating Indicator |
| pH (1% aq) | ~3.5 (Suspension) | ~8.5 - 9.0 | Reaction completion check |
| Thermal Stability | Sublimes > 300°C | Stable > 400°C (Ionic) | MOF activation tolerance |
Synthesis & Purification Protocol: The "Neutralization Pathway"
Objective: Synthesize high-purity K2-NDC from 2,6-NDA for use as a MOF linker. Principle: Acid-base neutralization. Self-Validating Mechanism: The reaction is heterogeneous-to-homogeneous. The disappearance of the white 2,6-NDA solid indicates reaction completion.
3.1 Reagents
-
Precursor: 2,6-Naphthalenedicarboxylic acid (98%+ purity).
-
Base: Potassium Hydroxide (KOH), 1M aqueous solution.
-
Solvent: Deionized Water (Type I).
-
Precipitant: Cold Methanol (HPLC Grade).
3.2 Step-by-Step Methodology
-
Stoichiometric Suspension:
-
In a round-bottom flask, suspend 10.0 g (46.2 mmol) of 2,6-NDA in 100 mL of deionized water.
-
Observation: The mixture will be a cloudy, white suspension. The acid will not dissolve.
-
-
Controlled Neutralization (The Critical Step):
-
Add KOH solution slowly. Required amount: ~92.5 mmol (2.0 equivalents).
-
Target pH: 8.5 – 9.0.[2]
-
Heat: Warm the solution to 50°C to accelerate dissolution.
-
Self-Validation Check: The endpoint is reached when the solution turns completely clear and colorless . If turbidity remains, check pH. If pH < 8, add small aliquots of KOH. If pH > 9 and turbidity persists, filter to remove impurities (unreacted isomers).
-
-
Isolation via Solvent Crash-Out:
-
Concentrate the aqueous solution to ~30 mL using a rotary evaporator (50°C, reduced pressure).
-
Pour the concentrate slowly into 300 mL of ice-cold methanol with vigorous stirring. K2-NDC is insoluble in methanol and will precipitate immediately as a white crystalline solid.
-
-
Purification & Drying:
-
Filter the solid (Buchner funnel).
-
Wash with cold methanol (2 x 50 mL) to remove excess KOH and water.
-
Dry in a vacuum oven at 80°C for 6 hours.
-
Figure 2: Self-validating synthesis workflow. The visual transition from cloudy to clear is the primary process control.
Advanced Application: MOF Synthesis for Drug Delivery[5][7][8]
For drug development professionals, K2-NDC is not just a salt; it is a solubility-enabling linker precursor .
4.1 The Challenge
Standard MOF synthesis uses H2-NDA (the acid) dissolved in DMF or DEF (toxic, high boiling point). Removing these solvents from the pores is difficult and poses toxicity risks for drug delivery applications.
4.2 The K2-NDC Solution (Green Synthesis)
By using K2-NDC, researchers can perform Salt-Metathesis MOF Synthesis in water.
-
Reaction:
-
Mechanism: The strong ionic drive of K+ and Cl- formation drives the assembly of the coordinate bond between Fe³⁺ and the NDC carboxylate.
-
Drug Loading: The resulting MOF (e.g., MIL-142 series) has hydrophobic pores (due to the naphthalene walls) suitable for encapsulating hydrophobic drugs like Doxorubicin or 5-Fluorouracil , while the outer surface remains compatible with biological fluids.
Figure 3: Green synthesis pathway for MOF nanocarriers using K2-NDC, eliminating toxic organic solvents.
Analytical Characterization
To ensure the integrity of the K2-NDC prior to MOF synthesis, the following analytical signatures must be verified.
5.1 Proton NMR (¹H-NMR) in D₂O
Due to the
-
Solvent: Deuterium Oxide (D₂O).
-
Spectrum:
-
δ ~8.4 ppm (Singlet, 2H): Protons at positions 1 and 5. These are deshielded by the adjacent carboxylate groups and do not have ortho-neighbors for strong coupling.
-
δ ~8.0 ppm (Doublet, 2H): Protons at positions 4 and 8.
-
δ ~7.9 ppm (Doublet, 2H): Protons at positions 3 and 7.
-
Note: The exact shift varies with concentration, but the pattern (1 Singlet, 2 Doublets) is diagnostic.
-
5.2 Infrared Spectroscopy (FT-IR)
-
Absence of COOH: The broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) must be absent .
-
Carboxylate Bands: Look for strong asymmetric (
) and symmetric ( ) stretching vibrations of the group.- : ~1540–1560 cm⁻¹
- : ~1350–1400 cm⁻¹
References
-
Organic Syntheses. (1960).[3] 2,6-Naphthalenedicarboxylic acid.[1][4][5][2][6][3][7][8][9] Coll. Vol. 40, p.71.
-
Teijin Limited. (2002). Process for producing 2,6-naphthalenedicarboxylic acid. US Patent 6,448,436.
-
Férey, G., et al. (2005). A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area. Science, 309(5743), 2040-2042. (Foundational reference for carboxylate MOF chemistry).
-
Ibrahim, A., et al. (2018). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. Journal of Nanoscience and Nanotechnology.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14550005, this compound.
Sources
- 1. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 2,6-NAPHTHALENEDICARBOXYLIC ACID(1141-38-4) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Deep Dive: Electrochemical Behavior of Dipotassium Naphthalene-2,6-Dicarboxylate (K2NDC)
From Organic Anode Mechanisms to Redox-Active Scaffold Insights
Executive Technical Synthesis
Dipotassium naphthalene-2,6-dicarboxylate (K2NDC) represents a critical intersection between sustainable energy storage and organic redox chemistry. As a conjugated dicarboxylate salt, it functions as a high-performance organic anode material for Potassium-Ion Batteries (KIBs), distinguished by its ability to reversibly store potassium ions through a two-electron redox mechanism at low potentials (~0.55 V vs. K⁺/K).
For drug development professionals and organic chemists , K2NDC serves as a paradigmatic model of stable, reversible organic redox systems. Its naphthalene core, rigidified by carboxylate groups, offers insights into designing redox-responsive drug delivery vehicles (e.g., MOFs) and bio-electronic sensors where electron transfer kinetics and structural stability are paramount.
This guide dissects the electrochemical behavior of K2NDC, providing a rigorous, self-validating protocol for its synthesis, characterization, and electrochemical evaluation.
Molecular Architecture & Redox Mechanism
The electrochemical activity of K2NDC is governed by the "enolate mechanism." Unlike intercalation in graphite, where ions insert between layers, K2NDC stores energy via a chemical bond transformation at the carbonyl (C=O) centers.
Mechanism Dynamics:
-
Pristine State: The naphthalene ring is stabilized by conjugation with two carboxylate groups (-COOK) at the 2,6-positions.
-
Reduction (Discharge): Upon potassiation, each carbonyl oxygen accepts an electron and a K⁺ ion, transforming the C=O double bond into a C-O-K single bond (enolate). The aromaticity of the naphthalene ring is temporarily disrupted or altered to accommodate the extra electron density.
-
Oxidation (Charge): The process reverses, releasing K⁺ ions and restoring the carbonyl functionality.
Key Advantage: The extended π-conjugation of the naphthalene skeleton delocalizes the added electrons, stabilizing the radical anion intermediates and ensuring high cycle life compared to benzene-based analogues (e.g., terephthalates).
Figure 1: Stepwise redox mechanism of K2NDC showing the reversible enolization process during potassiation/depotassiation.
Synthesis & Material Preparation
To ensure reproducible electrochemical data, the purity of the active material is non-negotiable. The following solvothermal acid-base neutralization protocol minimizes impurities that cause parasitic side reactions.
Reagents:
-
2,6-Naphthalenedicarboxylic acid (2,6-NDCA) (>98% purity).
-
Potassium Hydroxide (KOH).
-
Solvents: Ethanol (EtOH), Deionized Water (DI H₂O).
Protocol Workflow:
Figure 2: Synthesis workflow for high-purity K2NDC active material.
Electrochemical Performance Profile
The electrochemical signature of K2NDC is distinct and serves as a benchmark for organic anodes.
4.1 Cyclic Voltammetry (CV)
-
Profile: CV curves typically exhibit a pair of sharp redox peaks.
-
Cathodic Peak (Reduction): ~0.50 – 0.55 V vs. K⁺/K. Indicates the insertion of K ions into the carboxylate groups.
-
Anodic Peak (Oxidation): ~0.75 – 0.85 V vs. K⁺/K. Indicates the extraction of K ions.
-
Hysteresis: A voltage gap of ~0.2–0.3 V is common in organic electrodes due to structural rearrangement energies and conductivity limitations.
4.2 Galvanostatic Charge/Discharge (GCD)
-
Plateaus: Distinct sloping plateaus corresponding to the CV peaks.
-
Capacity:
-
Theoretical: ~183 mAh/g (Based on 2e⁻ transfer).
-
Practical: 140 – 200 mAh/g (Depending on carbon additive ratio and electrolyte).
-
Note: Capacities exceeding theoretical values often indicate super-potassiation at the aromatic ring or capacitive contribution from high surface area carbon additives.
-
4.3 Key Metrics Summary
| Metric | Value / Characteristic | Notes |
| Operating Potential | ~0.55 V vs. K⁺/K | Safer than graphite (<0.1 V) regarding plating, but lowers energy density slightly. |
| Theoretical Capacity | 183 mAh/g | Assumes 2e⁻ transfer per formula unit. |
| Coulombic Efficiency | >99% (after 1st cycle) | Initial CE is often lower (40-60%) due to Solid Electrolyte Interphase (SEI) formation. |
| Rate Capability | High | Fast kinetics due to pseudo-capacitive surface redox mechanism. |
| Solubility | Low in Ether/Ester electrolytes | Critical for cycle stability; prevents active material loss. |
Experimental Protocols (Self-Validating)
To replicate the electrochemical behavior, the cell assembly must be strictly controlled to exclude moisture, which reacts aggressively with Potassium metal.
System: CR2032 Coin Cell (Half-Cell Configuration)
1. Electrode Fabrication:
-
Slurry Mix: Active Material (K2NDC) : Super P Carbon : PVDF Binder = 60 : 30 : 10.
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
Coating: Doctor blade onto Copper foil.
-
Drying: 110°C under vacuum for 12h. Validation: No visible peeling; mass loading ~1.0–2.0 mg/cm².
2. Electrolyte Selection (Critical):
-
Standard: 0.8 M KPF₆ in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v).
-
Optimization: Add 5% Fluoroethylene Carbonate (FEC) to stabilize the SEI layer on the potassium metal anode.
3. Testing Workflow:
Figure 3: Electrochemical validation workflow.
Trans-disciplinary Insights: Pharma & Bio-Electronics
While K2NDC is an energy storage material, its behavior offers high-value insights for drug development and bio-engineering:
-
Redox-Responsive Carriers: The reversible reduction of the naphthalene dicarboxylate core at specific potentials mimics mechanisms used in hypoxia-activated prodrugs . The stability of the radical anion intermediate in K2NDC suggests that naphthalene-based linkers in Metal-Organic Frameworks (MOFs) can serve as robust electron reservoirs for controlled drug release.
-
Bio-Sensing: The distinct electrochemical signature (sharp redox peaks) makes the naphthalene dicarboxylate moiety an excellent candidate for electrochemical tags in DNA or protein sensing, offering a clear "on/off" signal distinguishable from biological background noise.
-
Toxicity & Stability: The high thermal and chemical stability of the dicarboxylate salt (proven by battery cycling) supports the investigation of similar scaffolds for biocompatible electronics where material degradation is a failure mode.
References
-
Conjugated Dicarboxylate Anodes: Armand, M., et al. "Conjugated dicarboxylate anodes for Li-ion batteries." Nature Materials 8, 120–125 (2009). Link
-
K2NDC Mechanism: Chen, H., et al. "Conjugated Dicarboxylate with Extended Naphthyl Skeleton as an Advanced Organic Anode for Potassium-Ion Battery." ResearchGate / Journal Citation Pending. Link
-
Sodium Analogue (Na2NDC): Ogihara, N., et al. "Sodium Naphthalene-2,6-dicarboxylate: An Anode for Sodium Batteries." ChemSusChem (2019). Link
- Organic Redox Chemistry: Liang, Y., et al. "Universal Kinetics of Organic Electrodes for Lithium and Sodium Batteries.
Health and safety data for "Dipotassium naphthalene-2,6-dicarboxylate"
An In-Depth Technical Guide to the Health and Safety of Dipotassium Naphthalene-2,6-dicarboxylate
Foreword for the Senior Researcher
This document provides a comprehensive health and safety profile for this compound (CAS No. 2666-06-0). It is critical to note that detailed, peer-reviewed toxicological data for this specific salt is not extensively available. Therefore, as a matter of scientific prudence and established safety practice, this guide is principally grounded in the well-documented health and safety data of its parent compound, 2,6-Naphthalenedicarboxylic acid (CAS No. 1141-38-4). The reactivity and core toxicological properties are expected to be dictated by the naphthalene dicarboxylate moiety. This approach ensures a conservative and robust safety framework for handling and research activities.
Compound Identification and Primary Applications
This compound is the dipotassium salt of 2,6-Naphthalenedicarboxylic acid[1]. The parent acid is a key monomer used in the synthesis of high-performance polymers, most notably polyethylene naphthalate (PEN), a polyester with superior thermal and chemical stability compared to polyethylene terephthalate (PET)[2]. It is also utilized in the development of metal-organic frameworks (MOFs)[2][3]. Understanding its physical and chemical properties is foundational to implementing appropriate safety measures.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,6-Naphthalenedicarboxylic acid dipotassium salt |
| CAS Number | 2666-06-0[1] |
| Molecular Formula | C₁₂H₆K₂O₄[1] |
| Parent Acid | 2,6-Naphthalenedicarboxylic acid (CAS: 1141-38-4)[3] |
| Parent Acid Appearance | Beige or white powder/solid[3][4] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on the data for the parent acid, 2,6-Naphthalenedicarboxylic acid, the compound is classified as an irritant.
GHS Pictogram:
- (GHS07)[3]
Hazard Statements (H-Statements):
| Code | Statement | Source |
|---|---|---|
| H315 | Causes skin irritation | [3][5][6][7] |
| H319 | Causes serious eye irritation | [3][5][6][7] |
| H335 | May cause respiratory irritation | [6][7] |
| H317 | May cause an allergic skin reaction |[6] |
Precautionary Statements (P-Statements) - Prevention & Response:
| Code | Statement | Source |
|---|---|---|
| P261 | Avoid breathing dust/fumes. | [6][7] |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [6][7] |
| P280 | Wear protective gloves, protective clothing, and eye/face protection. | [6][7] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6][7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |[6][7] |
Caption: GHS Hazard Classification Overview.
Toxicological Profile: Understanding the Health Effects
The primary health risks associated with this compound are irritant effects upon direct contact. A thorough understanding of these effects is crucial for risk assessment in a laboratory or manufacturing setting.
-
Acute Toxicity: The parent acid exhibits low acute oral toxicity, with a reported LD50 of >5000 mg/kg in rats[8]. This indicates that a large quantity would need to be ingested to cause acute toxic effects.
-
Skin Irritation: As classified under GHS, the compound is expected to cause skin irritation (H315)[3][5][6][7]. The mechanism is direct chemical irritation of the skin, leading to redness, inflammation, or rash upon contact. Prolonged or repeated exposure can exacerbate this effect.
-
Eye Irritation: This is a significant hazard. The compound causes serious eye irritation (H319), which can result in pain, redness, and potentially reversible damage to the eye tissues[3][5][6][7]. The causality lies in the chemical's ability to disrupt the delicate membranes of the eye. Immediate and thorough rinsing is critical to mitigate damage.
-
Respiratory Irritation: Inhalation of dusts may cause irritation to the respiratory tract (H335)[6][7]. This is a common hazard for powdered solid chemicals and underscores the importance of handling the material in a well-ventilated area or with respiratory protection to prevent inflammation of the nasal passages and throat.
-
Sensitization: Some data suggests the potential for the parent acid to cause an allergic skin reaction (H317), meaning that after an initial exposure, subsequent lower-level exposures could trigger a more pronounced allergic response in sensitized individuals[6].
-
Chronic Exposure: No specific information on chronic toxicity was found. However, good hygiene practice dictates that exposure should always be minimized[6].
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for safely managing this compound.
4.1 Engineering Controls
-
Ventilation: Always handle this material in a well-ventilated area[7][9]. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood or a ventilated balance enclosure is required to keep airborne concentrations below exposure limits[7][10].
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any handling area[10].
4.2 Personal Protective Equipment (PPE) The selection of PPE is contingent on the specific laboratory procedure being performed. The following workflow provides a logical basis for these choices.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[8][10].
-
Skin Protection: Wear a laboratory coat and chemically resistant gloves (e.g., nitrile) to prevent skin contact[6][10]. Contaminated clothing should be removed immediately and laundered before reuse[6][9]. Always wash hands thoroughly with soap and water after handling[6].
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/OSHA or EN approved particulate respirator (e.g., N95)[3][7].
Emergency Procedures: A Self-Validating Response System
Prompt and correct action during an emergency is critical to minimizing harm.
5.1 First-Aid Measures The primary objective of first aid is to remove the substance from the affected area and seek medical attention.
| Exposure Route | Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][6][9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops and persists, get medical advice. | [6][7][9] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell or symptoms persist. | [6][7][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Get medical attention. | [4][6][9] |
5.2 Accidental Release Measures For spills, the protocol focuses on containment, cleanup, and preventing environmental release.
Caption: Step-by-step workflow for responding to a spill.
The key is to clean up spills immediately while observing all precautions[9]. Use dry cleanup procedures to avoid generating dust[6]. The collected material should be placed into a suitable clean, dry, closed container for disposal[6][9]. Do not let the chemical enter the environment[4][8].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is a primary pillar of safety and experimental integrity.
6.1 Handling
-
Wash hands thoroughly after handling[9].
-
Use with adequate ventilation and minimize dust generation[9].
-
Avoid all personal contact, including inhalation of dust and contact with eyes and skin[6].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][11].
6.2 Storage
-
Store away from incompatible materials.
Incompatible Materials:
References
- Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid. (n.d.). Cole-Parmer.
- Safety Data Sheet: Naphthalene. (n.d.). Carl ROTH.
- Naphthalene-2,6-dicarboxylic acid - SAFETY D
- Naphthalene-2,6-dicarboxylic acid. (n.d.). Apollo Scientific.
- Safety Data Sheet (SDS). (2021, February 3).
- SAFETY D
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Naphthalene SDS (Safety Data Sheet). (2014, March 25). Flinn Scientific.
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. (n.d.).
- 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357. (n.d.). PubChem.
- 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4. (n.d.). ChemicalBook.
- 2,6-Naphthalenedicarboxylic acid dipotassium salt 95%. (n.d.). Sigma-Aldrich.
- This compound | C12H6K2O4 | CID 14550005. (n.d.). PubChem.
- 2,6-Naphthalenedicarboxylic acid. (n.d.). Wikipedia.
Sources
- 1. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2,6-NAPHTHALENEDICARBOXYLIC ACID | 1141-38-4 [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Solvothermal synthesis of MOFs using "Dipotassium naphthalene-2,6-dicarboxylate"
Application Note: Solvothermal Synthesis of MOFs using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC)
Executive Summary
This application note details the protocols for utilizing This compound (K₂NDC) as a superior precursor for Metal-Organic Framework (MOF) synthesis. Unlike its protonated acid counterpart (2,6-H₂NDC), which requires harsh organic solvents (DMF/DEF) and high temperatures for deprotonation, K₂NDC is water-soluble and provides "instant ligand availability."
This guide focuses on two high-value applications relevant to drug delivery and sensing:
-
Green Hydrothermal Synthesis of Lanthanide-based MOFs (Ln-MOFs) for luminescent sensing.
-
Assisted Linker Exchange (ALE) for modifying porous Zirconium-based MOFs (e.g., UiO-66 analogs) for drug encapsulation.
Scientific Rationale: The "Salt Advantage"
The choice of K₂NDC over 2,6-H₂NDC is not merely a matter of solubility; it fundamentally alters the nucleation kinetics and thermodynamic landscape of MOF formation.
-
Solubility & Solvent Compatibility: 2,6-H₂NDC is virtually insoluble in water, necessitating toxic solvents like N,N-dimethylformamide (DMF). K₂NDC is highly soluble in water and lower alcohols, enabling Green Chemistry protocols compliant with pharmaceutical impurity guidelines (ICH Q3C).
-
Nucleation Kinetics: In traditional acid-based synthesis, the rate-limiting step is often the deprotonation of the carboxylic acid (
). Using K₂NDC bypasses this equilibrium, providing a high concentration of anions immediately. This leads to faster nucleation rates and smaller, more uniform crystal sizes—ideal for intravenous drug delivery vectors. -
Cation Modulation: The potassium ions (
) act as spectators that can stabilize specific secondary building units (SBUs) or facilitate "salting-out" effects that drive polymer assembly, a mechanism distinct from acid-modulated synthesis.
Mechanism Visualization: Acid vs. Salt Pathway
Figure 1: Comparison of reaction kinetics. The Salt Route (K₂NDC) bypasses the energy-intensive deprotonation step, enabling faster nucleation in benign solvents.
Materials & Equipment
| Component | Specification | Purpose |
| Precursor A | This compound (K₂NDC) | Linker source (CAS: 2666-06-0) |
| Precursor B | Eu(NO₃)₃·6H₂O or ZrCl₄ | Metal node source |
| Solvent | Deionized Water (18.2 MΩ) / Ethanol | Green reaction medium |
| Modulator | Acetic Acid (Glacial) | Controls crystal growth rate (optional) |
| Vessel | Teflon-lined Stainless Steel Autoclave (25mL) | Solvothermal containment |
| Equipment | Programmable Oven, Centrifuge, PXRD | Synthesis & Characterization |
Protocol 1: Green Hydrothermal Synthesis of Luminescent Eu-NDC MOF
Target Application: Biosensing and Optical Tracers.
This protocol synthesizes [Eu₂(NDC)₃(H₂O)₄], a highly luminescent framework, without using DMF.
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Vial A: Dissolve 1.0 mmol of K₂NDC (approx. 292 mg) in 10 mL of Deionized Water. Sonicate for 5 mins until clear.
-
Vial B: Dissolve 0.66 mmol of Eu(NO₃)₃·6H₂O in 5 mL of Water.
-
-
Mixing & pH Adjustment:
-
Slowly add Vial B to Vial A under stirring. A white precipitate (amorphous coordination polymer) may form immediately due to the high reactivity of the salt.
-
Critical Step: Add Acetic Acid dropwise until the precipitate redissolves or the pH reaches ~5.5–6.0. This slows the reaction to allow crystalline growth rather than amorphous precipitation.
-
-
Solvothermal Treatment:
-
Transfer the solution to a 25 mL Teflon-lined autoclave.
-
Seal and place in a programmable oven.
-
Ramp: 2°C/min to 140°C .
-
Dwell: Hold at 140°C for 48 hours .
-
Cool: Cool naturally to room temperature (approx. 0.5°C/min).
-
-
Isolation:
-
Filter the resulting rod-shaped crystals.
-
Wash 3x with Water to remove residual Potassium Nitrate (
) byproducts. -
Wash 1x with Ethanol.
-
-
Activation:
-
Dry in a vacuum oven at 80°C for 12 hours.
-
Validation Check:
-
Visual: Under 254nm/365nm UV light, the white powder should exhibit brilliant red fluorescence (Europium emission).
-
XRD: Compare with simulated patterns for [Ln₂(NDC)₃(H₂O)₄].
Protocol 2: Assisted Linker Exchange (ALE) for Zr-MOFs
Target Application: Drug Delivery Vehicles (Pore Engineering).
K₂NDC is uniquely suited for "Linker Exchange" where a labile linker in a pre-formed MOF is swapped for the NDC linker. The high solubility of K₂NDC drives the exchange equilibrium efficiently.
Step-by-Step Methodology:
-
Parent MOF Preparation:
-
Start with a pre-synthesized batch of UiO-66 (Zr-BDC) or a defect-rich Zr-MOF.
-
-
Exchange Solution:
-
Prepare a saturated solution of K₂NDC in Water/Ethanol (1:1 v/v).
-
Concentration target: 0.1 M.
-
-
Incubation (The Exchange):
-
Suspend 100 mg of Parent MOF in 20 mL of the K₂NDC solution.
-
Incubate at 85°C (reflux) for 24–48 hours.
-
Mechanism: The high concentration of
displaces the original BDC linkers or fills defect sites.
-
-
Purification:
-
Centrifuge (6000 rpm, 10 min).
-
Crucial Wash: Wash with large volumes of hot water to remove trapped
ions and displaced linkers.
-
-
Activation:
-
Solvent exchange with acetone (3 days), followed by activation at 120°C under vacuum.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Phase Purity | Amorphous powder instead of crystals. | Reduce pH using acetic acid or decrease K₂NDC concentration. Fast nucleation caused "crashing out." |
| Trapped Potassium | EDX shows high K% signal. | Increase washing steps with hot water. |
| Crystal Size | Crystals too large for drug delivery (>5μm). | Increase supersaturation (higher concentration) or remove the modulator (acetic acid) to speed up nucleation. |
| Fluorescence | Weak emission (Protocol 1). | Check for "Quenching" water molecules. Dehydrate the MOF at 100°C to remove coordinated water molecules that dampen luminescence. |
Workflow Visualization
Figure 2: Operational workflow for the hydrothermal synthesis of MOFs using K₂NDC.
References
-
Kim, H., et al. (2018).Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute.
-
Chatenever, A. R. K., et al. (2020).Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate: Synthesis, Structures and Photoluminescent Properties. CrystEngComm, Royal Society of Chemistry.
-
Sagnou, M., et al. (2020).A Facile One-Pot Approach to the Synthesis of Gd-Eu Based Metal-Organic Frameworks and Applications to Sensing. Nanomaterials (Basel). (Details green hydrothermal synthesis of Ln-NDC).
-
PubChem.this compound (Compound Summary).
Advanced Protocol: Using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) for Gas Adsorption Frameworks
Executive Summary
Dipotassium naphthalene-2,6-dicarboxylate (K₂NDC) is the water-soluble dipotassium salt of 2,6-naphthalenedicarboxylic acid (H₂NDC). While H₂NDC is the standard linker precursor for high-performance Metal-Organic Frameworks (MOFs) such as DUT-8 , MOF-205 , and Zr-NDC systems, its poor solubility in green solvents limits its scalability.
This guide details the application of K₂NDC as a superior precursor for:
-
Green/Aqueous Synthesis: Enabling water-based synthesis of flexible MOFs (e.g., DUT-8(Ni)) without toxic organic solvents (DMF/DEF).
-
Post-Synthetic Exchange (PSE): Facilitating rapid linker exchange in robust Zirconium-based MOFs to activate porosity.
-
Gas Adsorption: Achieving "gate-opening" selectivity for CO₂ capture and high-pressure H₂ storage.
Technical Rationale: Why Use K₂NDC?
The choice between the acid form (H₂NDC) and the salt form (K₂NDC) dictates the synthesis kinetics and final crystal quality.
| Feature | Acid Form (H₂NDC) | Salt Form (K₂NDC) | Impact on Gas Adsorption |
| Solubility | Insoluble in water; requires DMF/DEF | Highly soluble in water/alcohols | Enables Green Synthesis ; prevents solvent trapping in pores. |
| Deprotonation | Requires added base (slow kinetics) | Pre-deprotonated (fast kinetics) | Faster nucleation; uniform crystal size distribution. |
| Linker Exchange | Slow exchange rates | High thermodynamic driving force | Essential for Post-Synthetic Exchange protocols. |
| pH Regime | Acidic/Neutral | Basic (pH ~8-9) | Controls defect engineering in Zr-MOFs. |
Core Protocol 1: Aqueous Synthesis of Flexible DUT-8(Ni)
Target Application: Switchable CO₂ Capture and Hydrocarbon Separation. Mechanism: DUT-8(Ni) exhibits a unique "gate-opening" phenomenon where the non-porous closed-pore (cp) phase transforms into a highly porous open-pore (op) phase upon exposure to specific gases (CO₂, N₂), acting as a molecular switch.
Materials
-
Precursor: this compound (K₂NDC) (>98%).
-
Metal Source: Nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O].
-
Pillar Ligand: 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1][2][3]
-
Solvent: Deionized Water (Milli-Q).
Step-by-Step Methodology
Note: This protocol utilizes the "Salt-Linker Method" to avoid DMF.
-
Precursor Dissolution:
-
Dissolve 2.0 mmol of K₂NDC and 1.0 mmol of DABCO in 15 mL of deionized water. Sonicate for 10 mins until clear.
-
Insight: The basicity of K₂NDC stabilizes the DABCO in solution without requiring excess base.
-
-
Metal Addition:
-
Dissolve 2.0 mmol of Ni(NO₃)₂·6H₂O in 10 mL of water.
-
Add the metal solution dropwise to the ligand solution under vigorous stirring (500 rpm). A precipitate will form immediately.
-
-
Crystallization (Hydrothermal):
-
Transfer the suspension to a Teflon-lined stainless steel autoclave (50 mL capacity).
-
Heat at 120°C for 24 hours .
-
Critical Control Point: Do not exceed 140°C; high temperatures may degrade the DABCO pillar.
-
-
Washing & Activation:
-
Cool to room temperature.[4] Filter the green powder.
-
Wash 3x with water to remove residual KNO₃ byproducts.
-
Solvent exchange with Ethanol (3x over 24 hours).
-
Activation: Dry under dynamic vacuum (10⁻³ mbar) at 100°C for 12 hours .
-
Expected Results (Gas Adsorption)
-
N₂ Isotherm (77 K): Type F isotherm (hysteretic gate opening).
-
P/P₀ < 0.1: negligible uptake (Closed Pore).
-
P/P₀ > 0.15: sharp step increase (Open Pore).
-
-
BET Surface Area (Open Form): ~1400–1700 m²/g.
Core Protocol 2: Post-Synthetic Linker Exchange (PSE) for Zr-MOFs
Target Application: Activation of Ultra-Stable Zirconium Frameworks. Context: Many Zr-MOFs are synthesized with "modulators" (monocarboxylic acids) or defective linkers. K₂NDC is used to replace these defects with the rigid NDC linker to restore full porosity.
Workflow
-
Parent MOF Preparation: Synthesize a defect-rich Zr-MOF (e.g., UiO-66 type or reo-MOF) using standard solvothermal methods.
-
Exchange Solution:
-
Prepare a 0.1 M solution of K₂NDC in a Water/Methanol (1:1 v/v) mixture.
-
Adjust pH to ~8 using dilute HCl if necessary (prevents dissolution of Zr nodes).
-
-
Exchange Process:
-
Purification:
-
Centrifuge and wash with water (to remove K⁺ salts) and then DMF.
-
Activate at 150°C under vacuum.
-
Visualization: Synthesis & Activation Pathways[3]
Caption: Workflow for aqueous synthesis of DUT-8(Ni) using K₂NDC, illustrating the reversible gate-opening mechanism upon gas adsorption.
Data Summary & Performance Metrics
| Parameter | DUT-8(Ni) (via K₂NDC) | Zr-NDC (via PSE) |
| Synthesis Solvent | Water (Green) | Water/MeOH (Green) |
| BET Surface Area | 1450 ± 50 m²/g (op phase) | 2100 ± 100 m²/g |
| Pore Volume | 0.65 cm³/g | 0.92 cm³/g |
| CO₂ Uptake (298 K) | Step-uptake at ~5 bar | Linear uptake (Henry's Law) |
| Selectivity (CO₂/CH₄) | >50 (Gate Opening) | ~5-10 (Thermodynamic) |
| Key Advantage | Switchable Porosity | Chemical Stability (pH 1-11) |
Safety & Handling Protocol
-
Dust Hazard: K₂NDC is a fine powder. Use a NIOSH N95 respirator when weighing bulk quantities to avoid inhalation irritation.
-
Alkalinity: Aqueous solutions of K₂NDC are mildly basic (pH 8–9). Wear nitrile gloves and safety glasses to prevent eye/skin contact.
-
Incompatibility: Avoid mixing solid K₂NDC with strong acids (e.g., conc. H₂SO₄) as this will precipitate the insoluble H₂NDC acid immediately, ruining the homogeneity of the reaction.
References
-
Synthesis of DUT-8(Ni) and Gate Opening: Klein, N., et al. "A new family of mesoporous coordination polymers with a flexible framework." Physical Chemistry Chemical Physics, 2010.
-
Linker Exchange Strategies in Zr-MOFs: Kim, M., et al.[9] "Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework." Journal of the American Chemical Society, 2018.
-
Aqueous Synthesis using Salt Linkers: Sanchez-Sanchez, M., et al. "Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources."[5][7] Green Chemistry, 2015.
-
K₂NDC Anode Applications (Secondary Context): Li, C., et al.[10] "Conjugated Dicarboxylate with Extended Naphthyl Skeleton as an Advanced Organic Anode for Potassium-Ion Battery."[10] Journal of The Electrochemical Society, 2018.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Particle size-dependent flexibility in DUT-8(Cu) pillared layer metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of metal–organic frameworks in water at room temperature: salts as linker sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalscience.berkeley.edu [globalscience.berkeley.edu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Fluorescent Sensing using Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) Frameworks
Executive Summary & Chemical Rationale
This guide details the utilization of Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC) as a premium precursor for synthesizing fluorescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).
While many protocols cite the acid form (H₂NDC), the use of the dipotassium salt (K₂NDC ) offers distinct advantages in sensor development:
-
Enhanced Solubility: K₂NDC is water-soluble, eliminating the harsh organic solvents or high-temperature in-situ deprotonation steps required for H₂NDC.
-
Stoichiometric Precision: Direct use of the dicarboxylate anion (
) ensures immediate coordination with metal centers ( , , ) without competing acid-base equilibria, leading to higher crystallinity and defect-free sensor materials. -
Optical Properties: The rigid naphthalene core provides a strong, ligand-centered
fluorescent emission (typically nm), which serves as a sensitive "antenna" for analyte detection.
This application note focuses on synthesizing a Zn(II)-NDC based sensor for the detection of Iron (Fe³⁺) and Nitroaromatic Explosives (e.g., TNP) , utilizing K₂NDC as the critical starting reagent.
Mechanism of Action
The sensing mechanism relies on the disruption of the inherent fluorescence of the NDC linker within the framework.
-
Signal Generation: The
configuration of Zn(II) prevents magnetic quenching, allowing the naphthalene linker to emit strong blue fluorescence upon UV excitation. -
Signal Quenching (Turn-Off):
-
Photo-induced Electron Transfer (PET): When an electron-deficient analyte (e.g., Nitrobenzene) binds, excited-state electrons transfer from the NDC ligand to the analyte rather than relaxing radiatively.
-
Resonance Energy Transfer (RET) / Inner Filter Effect (IFE): Analytes like
or often have absorption spectra that overlap with the excitation or emission bands of the MOF, effectively "stealing" the photons.
-
Visualization: Sensing Pathway
Figure 1: Logical pathway of fluorescence generation and quenching mechanisms in K₂NDC-derived sensors.
Protocol: Synthesis of Zn-NDC Sensor using K₂NDC
This protocol replaces standard H₂NDC solvothermal methods with a K₂NDC aqueous/methanol approach for milder conditions.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Ligand: this compound (K₂NDC) [>98% purity].
-
Metal Source: Zinc Nitrate Hexahydrate (
). -
Solvent: Deionized Water (DI) and Methanol (MeOH).
-
Equipment: Teflon-lined stainless steel autoclave (25 mL), Centrifuge, Vacuum Oven.
Step-by-Step Methodology
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of K₂NDC in 10 mL of DI water. Sonicate until clear. (Note: The solution will be naturally neutral/basic, avoiding the need for added amines).
-
Dissolve 0.5 mmol of
in 10 mL of Methanol.
-
-
Mixing & Homogenization:
-
Slowly add the Zn solution to the K₂NDC solution under vigorous stirring.
-
A white precipitate may form immediately (rapid coordination). Stir for 30 minutes to ensure homogeneity.
-
-
Crystallization (Solvothermal):
-
Transfer the suspension into a 25 mL Teflon-lined autoclave.
-
Seal and heat at 120°C for 48 hours .
-
Why? Heat promotes the reversible bond formation required to convert the kinetic amorphous precipitate into the thermodynamic crystalline CP/MOF.
-
-
Isolation & Activation:
-
Cool to room temperature naturally.
-
Collect colorless crystals/powder by filtration or centrifugation (6000 rpm, 5 min).
-
Wash 3x with DMF and 3x with Ethanol to remove unreacted salts (
). -
Activation: Dry in a vacuum oven at 80°C for 12 hours to remove solvent molecules from the pores.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for converting K₂NDC into the active Zn-NDC sensor.
Protocol: Fluorescent Sensing of Fe³⁺[5][6][11][12]
This protocol validates the sensor's ability to detect
Experimental Setup
-
Probe Preparation:
-
Disperse 2 mg of the activated Zn-NDC powder in 3 mL of DI water.
-
Sonicate for 15 minutes to create a stable suspension.
-
Note: The suspension should be uniform. If rapid settling occurs, the particle size is too large; grind the powder gently before suspension.
-
-
Baseline Measurement:
-
Place the suspension in a quartz cuvette.
-
Record the fluorescence emission spectrum (
nm). Expect a maximum emission ( ) around 350–420 nm.
-
-
Titration:
-
Prepare a 10 mM stock solution of
(or ). -
Add the analyte solution in increments of 10–20
to the cuvette. -
Mix/shake for 10 seconds after each addition.
-
Record the emission spectrum.
-
-
Selectivity Check (Control):
-
Repeat the experiment with interfering ions (
). -
Expected Result: Minimal change in fluorescence intensity for non-target ions.
-
Data Analysis: Stern-Volmer Plot
Quantify the quenching efficiency using the Stern-Volmer equation:
- : Initial fluorescence intensity.
-
: Intensity at analyte concentration
. -
: Stern-Volmer quenching constant (
).
Interpretation:
-
Plot
(y-axis) vs. (x-axis). -
A linear fit indicates static or dynamic quenching.
-
A high
(e.g., ) indicates high sensitivity.
Summary Data Table (Template)
| Parameter | Value / Observation | Notes |
| Excitation Wavelength ( | 290 nm - 320 nm | Ligand-centered absorption |
| Emission Wavelength ( | 350 nm - 430 nm | Blue emission region |
| Target Analyte | ||
| Response Type | Turn-Off (Quenching) | >90% quenching at saturation |
| Detection Limit (LOD) | Typically | Calculated as |
| Response Time | < 1 minute | Rapid surface interaction |
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Initial Fluorescence | Solvent quenching or retained DMF. | Ensure thorough activation (vacuum drying) and solvent exchange with Ethanol. |
| Non-Linear SV Plot | Combined static/dynamic quenching or saturation. | Dilute the sensor suspension; focus on the linear range at low concentrations ( |
| Poor Dispersibility | Crystal size too large. | Grind crystals with a mortar and pestle; increase sonication time. |
| Lack of Selectivity | pH interference. | Buffer the solution (HEPES or PBS) to pH 7 to rule out pH-induced structural collapse. |
References
-
Synthesis and Properties of 2,6-Naphthalenedicarboxylic Acid: Organic Syntheses, 2,6-Naphthalenedicarboxylic acid. [Link]
-
Yttrium-NDC MOFs and Coordination Modulation: Frontiers in Chemistry, "Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation". [Link]
-
Zn-Coordination Polymers for Sensing: Polymers (Basel), "Zn(II)-Based Mixed-Ligand-Bearing Coordination Polymers as Multi-Responsive Fluorescent Sensors".[2] [Link]
-
Al-NDC MOFs for Cr and Fe Sensing: ResearchGate, "Modulating fluorescence using naphthalene-incorporated tricarboxylate metal-organic framework for sensing of chromium and ferric ions".[3] [Link]
-
General Mechanism of MOF Sensing: Chemical Society Reviews, "Luminescent metal–organic frameworks for chemical sensing and explosive detection". [Link]
Sources
Application Notes & Protocols: Dipotassium Naphthalene-2,6-dicarboxylate as a Versatile Building Block for Functional Coordination Polymers
Abstract
Coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), represent a frontier in materials science, offering unprecedented control over structure and function at the molecular level. The choice of the organic linker is paramount in dictating the final architecture and properties of these materials. Naphthalene-2,6-dicarboxylate, the dianion of 2,6-naphthalenedicarboxylic acid (H₂NDC), is an exemplary building block, prized for its rigidity, linearity, and extended aromatic system. This guide provides an in-depth exploration of dipotassium naphthalene-2,6-dicarboxylate and its parent acid as foundational linkers for synthesizing advanced CPs and MOFs. We present not only the step-by-step protocols for synthesis but also the underlying rationale for experimental choices, detailed characterization workflows, and an overview of the functional applications of the resulting materials, targeting researchers in materials chemistry, catalysis, and drug development.
The Naphthalene-2,6-dicarboxylate Ligand: An Architectural Mainstay
The utility of naphthalene-2,6-dicarboxylate as a linker stems from its inherent structural properties. The rigid naphthalene core ensures that the resulting framework is robust, while the two carboxylate groups, positioned linearly at the 2 and 6 positions, provide well-defined coordination vectors. This combination facilitates the construction of predictable and often highly porous, crystalline networks.[1]
While the topic specifies the dipotassium salt, it is crucial to understand that in synthesis, the active building block is the deprotonated dianion, naphthalene-2,6-dicarboxylate. Researchers most commonly use the parent acid, 2,6-naphthalenedicarboxylic acid (H₂NDC), which deprotonates in situ under typical solvothermal or hydrothermal reaction conditions, often facilitated by a basic solvent like N,N-dimethylformamide (DMF).[1][2] Using the dipotassium salt directly is also a valid strategy, particularly in aqueous or highly polar solvent systems where solubility of the parent acid may be limited.
1.1. Synthesis of 2,6-Naphthalenedicarboxylic Acid (H₂NDC)
A reliable method for preparing H₂NDC involves the thermal disproportionation of potassium naphthoate salts in the presence of a cadmium catalyst.[3] The process rearranges the carboxylate groups to the thermodynamically stable 2,6-positions.
Protocol 1: Catalytic Disproportionation Synthesis of H₂NDC
-
Grind 100 g of dipotassium naphthalate with 4 g of anhydrous cadmium chloride in a ball mill for 4 hours to ensure intimate mixing.[3]
-
Transfer the mixture to a 0.5 L rocking or shaking autoclave.
-
Evacuate the autoclave to remove oxygen, which can degrade the product at high temperatures.
-
Pressurize the autoclave with carbon dioxide to approximately 30 atm.
-
Heat the agitated autoclave to an internal temperature of 400–430°C over 1-2 hours and maintain this temperature for 1.5 hours.[3]
-
Cool the autoclave to room temperature and vent the CO₂.
-
Dissolve the solid product in 1 L of water at 50-60°C. Add 10 g of decolorizing carbon, stir, and filter to remove the cadmium catalyst and carbon.
-
Heat the filtrate to 80-90°C and acidify with concentrated hydrochloric acid to a pH of 1. The H₂NDC will precipitate.[3]
-
Filter the hot suspension to collect the product. Wash with 500 mL of 0.1% hydrochloric acid and then with hot water until the filtrate is chloride-free.
-
Dry the product in a vacuum oven at 100–150°C to yield 2,6-naphthalenedicarboxylic acid.[3]
1.2. Preparation of this compound
The dipotassium salt can be readily prepared by a simple acid-base titration of the parent acid.
Protocol 2: Synthesis of this compound
-
Suspend a known molar quantity of H₂NDC in deionized water.
-
Slowly add two molar equivalents of a standardized potassium hydroxide (KOH) solution while stirring.
-
Gently heat the solution to ensure complete reaction and dissolution.
-
Remove the water via rotary evaporation or lyophilization to obtain the solid this compound salt.
Synthesis of Coordination Polymers: Methodologies and Protocols
The assembly of naphthalene-2,6-dicarboxylate with metal ions into crystalline frameworks is most commonly achieved via solvothermal or hydrothermal methods.[4][5] These techniques involve heating the reactants in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) above the boiling point of the solvent. The elevated temperature and pressure increase the solubility of the reactants and facilitate the slow crystallization process necessary for forming high-quality single crystals.
The choice of solvent is critical. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are frequently used. They not only solubilize the reactants but can also act as templating agents or even participate in the coordination sphere of the metal ion before being replaced by the primary ligand.[6][7]
Figure 1: General workflow for the solvothermal synthesis of coordination polymers.
2.1. Protocol 3: Synthesis of a Nickel-Based MOF (Ni-NDC)
This protocol describes the synthesis of a robust nickel-based framework using a solvothermal method.[1]
-
Reactants:
-
2,6-Naphthalenedicarboxylic acid (H₂NDC): 50 mg (0.231 mmol)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O): 55 mg (0.231 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous: 4 mL
-
Methanol, dry: 0.6 mL
-
-
Procedure:
-
In a pressure tube, combine H₂NDC and NiCl₂·6H₂O.
-
Add the DMF and methanol solvent mixture.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the pressure tube and place it in a programmable oven.
-
Heat at 120°C for 24 hours, then reduce the temperature to 80°C for an additional 24 hours. This two-step heating profile can improve crystal quality.[1]
-
Allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and dry under vacuum.
-
2.2. Protocol 4: Synthesis of an Iron-Based MOF (Fe-NDC, MIL-142B)
This protocol details the synthesis of an iron-based MOF, which can be achieved through conventional heating or microwave irradiation for accelerated synthesis.[1][2]
-
Reactants:
-
2,6-Naphthalenedicarboxylic acid (H₂NDC): 149.7 mg (0.692 mmol)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O): 279.6 mg (0.692 mmol)
-
N,N-Dimethylformamide (DMF): 30 mL
-
-
Procedure (Conventional Oven):
-
Dissolve H₂NDC and Fe(NO₃)₃·9H₂O in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat in an oven at 150°C for 18 hours.
-
Cool the autoclave to room temperature.
-
Collect the resulting crystals by filtration, wash thoroughly with DMF, and dry.[2]
-
2.3. Protocol 5: Synthesis of a Lanthanide-Based MOF (Nd-NDC)
Lanthanide-based CPs are of high interest for their unique luminescent and magnetic properties.[8][9] This protocol describes the synthesis of a neodymium-based framework.[6]
-
Reactants:
-
2,6-Naphthalenedicarboxylic acid (H₂NDC)
-
Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or a mixture thereof.
-
-
Procedure:
-
Dissolve Nd(NO₃)₃·6H₂O and H₂NDC (typically in a 1:1.5 molar ratio) in the chosen solvent within a 20 mL Teflon-lined stainless steel vessel.[6]
-
Seal the vessel and heat at 120°C for 72 hours.
-
Allow the vessel to cool slowly to room temperature.
-
Colorless, transparent single crystals can be collected by filtration. The specific formulation of the resulting MOF (e.g., [Nd(ndc)₁.₅(DMF)₂]·solvents) will depend on the precise solvent system used.[6]
-
Table 1: Summary of Synthesis Parameters for Example Coordination Polymers
| MOF Designation | Metal Source | Ligand | Solvent System | Temperature (°C) | Time (h) | Reference |
| Ni-NDC | NiCl₂·6H₂O | H₂NDC | DMF / Methanol | 120 then 80 | 48 | [1] |
| Fe-NDC | Fe(NO₃)₃·9H₂O | H₂NDC | DMF | 150 | 18 | [2] |
| Cd-NDC | Cd(NO₃)₂·4H₂O | H₂NDC | DMA / Methanol | 120 | 72 | [1] |
| Nd-NDC | Nd(NO₃)₃·6H₂O | H₂NDC | DMF or DMA | 120 | 72 | [6] |
Essential Characterization of Naphthalene-2,6-dicarboxylate CPs
A multi-technique approach is required to validate the synthesis and elucidate the structure and properties of the new material. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of analysis.
Figure 2: Logical workflow for the characterization of synthesized coordination polymers.
3.1. Powder X-Ray Diffraction (PXRD)
PXRD is the first and most crucial step for analyzing the bulk product. It provides a fingerprint of the crystalline material.[10]
-
Purpose: To confirm the crystallinity of the product, check for phase purity, and compare the experimental pattern with a theoretical pattern simulated from single-crystal data to verify that the bulk sample is the intended material.[2]
-
Protocol:
-
Grind a small amount of the dried sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 5-50°) using Cu Kα radiation.
-
Compare the resulting diffractogram to simulated patterns from known crystal structures or literature data. Sharp, well-defined peaks indicate high crystallinity.
-
3.2. Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement of a new material.[11]
-
Purpose: To unambiguously determine the crystal structure, including bond lengths, bond angles, coordination environment of the metal center, framework topology, and pore dimensions.[12][13]
-
Protocol:
-
Carefully select a suitable single crystal (transparent, no visible cracks or defects) under a microscope.[14]
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer and cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data.
-
Solve and refine the crystal structure using specialized software (e.g., SHELX).[11]
-
3.3. Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ions.
-
Purpose: The deprotonation and coordination of the carboxylic acid groups of H₂NDC cause a characteristic shift in the vibrational frequencies. The strong C=O stretching band of the free acid (around 1680-1700 cm⁻¹) disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the coordinated carboxylate group (typically around 1550-1610 cm⁻¹ and 1380-1440 cm⁻¹, respectively).[2][15]
-
Protocol:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Compare the spectrum of the product with that of the free H₂NDC ligand to identify the characteristic shifts.
-
3.4. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and composition.[7]
-
Purpose: To determine the temperature at which coordinated or guest solvent molecules are lost and the temperature at which the framework itself decomposes. This is critical for understanding the material's stability for applications like catalysis or gas storage activation.[2]
-
Protocol:
-
Place a small, known mass of the sample (5-10 mg) in the TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant rate (e.g., 10 °C/min).
-
Analyze the resulting mass loss curve to identify distinct decomposition steps.
-
Applications of Naphthalene-2,6-dicarboxylate Coordination Polymers
The robust and often porous frameworks constructed from naphthalene-2,6-dicarboxylate are promising for a wide array of applications.
4.1. Gas Storage and Separation
The high surface area and tunable pore sizes of these MOFs make them excellent candidates for storing gases like hydrogen and methane or for separating gas mixtures like CO₂/N₂.[6][16] For example, functionalized MOF-205 derivatives incorporating naphthalene dicarboxylate linkers have shown enhanced H₂ and CO₂ adsorption capacities compared to the parent MOF.[16] The Brunauer–Emmett–Teller (BET) surface area, a measure of porosity, can be determined from N₂ adsorption isotherms at 77 K.
4.2. Luminescence and Chemical Sensing
Coordination polymers incorporating lanthanide ions (e.g., Eu³⁺, Tb³⁺) with naphthalene-2,6-dicarboxylate often exhibit strong luminescence.[8][17] The aromatic naphthalene core can act as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic sharp wavelength.[9][18] This property can be exploited for chemical sensing, where the presence of a target analyte (e.g., Fe³⁺ ions or nitroaromatic compounds) quenches the luminescence, allowing for sensitive detection.[12][19]
4.3. Heterogeneous Catalysis
The ordered, crystalline structure of these materials, with accessible metal sites, allows them to function as highly efficient and recyclable heterogeneous catalysts.[20] For instance, a cobalt-based CP with a functionalized naphthalene dicarboxylate linker has demonstrated high efficacy and recyclability in Henry and Knoevenagel condensation reactions.[4][5]
Table 2: Selected Properties and Applications of H₂NDC-Based Coordination Polymers
| MOF System | Key Structural Feature | BET Surface Area (m²/g) | Primary Application Highlighted | Reference |
| MOF-205 Derivatives | Functionalized NDC linkers in a Zn₄O framework | 3470 - 4330 | Enhanced H₂ and CO₂ adsorption | [16] |
| Nd-NDC Series | 3D frameworks with Nd(III) ions | 58 - 150 | Gas Sorption | [6] |
| Zn-NDC CP | 2D interpenetrated network with auxiliary ligands | Not Reported | Luminescent sensing of Fe³⁺ ions | [12][19] |
| Co-NDC CP | 3D framework with functionalized anda linker | Not Reported | Heterogeneous catalysis | [4][5] |
Conclusion
This compound and its parent acid are elite building blocks in the rational design of coordination polymers. Their rigidity and well-defined geometry enable the synthesis of robust, crystalline materials with tailored properties. The protocols and characterization workflows detailed in this guide provide a comprehensive framework for researchers to synthesize and validate novel MOFs based on this versatile linker. The demonstrated applications in gas storage, chemical sensing, and catalysis underscore the immense potential of these materials to address contemporary challenges in energy, environment, and health.
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Kang, X., Mei, Z., Wang, H., & Xue, J. (2024). Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. Crystal Growth & Design. [Online]. Available: [Link]
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Kang, X., Mei, Z., Wang, H., & Xue, J. (2024). Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers. ACS Figshare. [Online]. Available: [Link]
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Zuo, Y., Yang, J., Chen, C., Xue, Y. S., & Zhang, J. (2020). Assembly of two novel coordination polymers by selecting ditopic or chelating auxiliary ligands with naphthalene-2,6-dicarboxylic acid: synthesis, structure and luminescence sensing. Acta Crystallographica Section C: Structural Chemistry, 76(12), 1076-1084. [Online]. Available: [Link]
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Zuo, Y., Yang, J., Chen, C., Xue, Y. S., & Zhang, J. (2020). Assembly of two novel coordination polymers by selecting ditopic or chelating auxiliary ligands with naphthalene-2,6-dicarboxylic acid: synthesis, structure and luminescence sensing. PubMed, 33273145. [Online]. Available: [Link]
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Yoon, J. W., et al. (2012). Gas adsorption properties of highly porous metal–organic frameworks containing functionalized naphthalene dicarboxylate linkers. Dalton Transactions, 41(31), 9629-9635. [Online]. Available: [Link]
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Wang, X., et al. (2015). Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs): structural diversity and gas sorption properties. CrystEngComm, 17(3), 578-585. [Online]. Available: [Link]
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Ibrahim, A. A., et al. (2021). Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. ResearchGate. [Online]. Available: [Link]
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Yan, B. (2013). Luminescent lanthanide coordination polymers for photonic applications. RSC Advances, 3(36), 15489-15509. [Online]. Available: [Link]
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Shi, X.-Y., et al. (2023). MOFs with 2,6-naphthalene dicarboxylic acid as organic ligand for solid phase microextraction of aldehyde biomarkers in the exhalation of lung cancer patients. Talanta Open, 9(4), 100286. [Online]. Available: [Link]
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Al-furjan, M. S. H., et al. (2021). Fabrication of Co₃O₄ from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application. MDPI, 11(7), 606. [Online]. Available: [Link]
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Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. (2024). Dalton Transactions. [Online]. Available: [Link]
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Huang, M. X. (2016). Syntheses, Structures And Properties Of Coordination Polymers With 1,5-dihydroxy -naphthalene-2,6-dicarboxylic Acid. Globe Thesis. [Online]. Available: [Link]
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A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. (2023). PMC. [Online]. Available: [Link]
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Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. (2026). PubMed. [Online]. Available: [Link]
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Raecke, B., & Schirp, H. (1960). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 40, 71. [Online]. Available: [Link]
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Yoon, J. W., et al. (2012). Supplementary Information: Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers. The Royal Society of Chemistry. [Online]. Available: [Link]
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Kitagawa, S., & Matsuda, R. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5468-5499. [Online]. Available: [Link]
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Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications. (2024). MDPI. [Online]. Available: [Link]
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Bünzli, J.-C. G., & Piguet, C. (2009). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1). [Online]. Available: [Link]
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Hu, M., et al. (2015). Four lanthanide–carboxylate coordination polymers with mixed 2,3-naphthalenedicarboxylate and phen ligands: Syntheses, structures, luminescent and magnetic properties. Semantic Scholar. [Online]. Available: [Link]
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Two new coordination polymers constructed by naphthalene-1,4-dicarboxylic acid and 2,4-diamino-6-methyl-triazine. (2022). ResearchGate. [Online]. Available: [Link]
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Ligand effects on gas adsorption in nanoporous phthalocyanine crystals. (2011). RSC Publishing. [Online]. Available: [Link]
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Application Note & Protocol: Single Crystal Growth of Metal-Organic Frameworks Using Naphthalene-2,6-dicarboxylate
Introduction: The Pursuit of Crystalline Precision with Naphthalene-2,6-dicarboxylate
Metal-Organic Frameworks (MOFs) are a class of highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their exceptional surface areas, tunable pore sizes, and functional versatility have positioned them as leading candidates for applications in gas storage, catalysis, sensing, and biomedicine.[1] The definitive characterization of a MOF's structure, which is paramount to understanding its properties, relies on high-quality single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD).
This guide focuses on the synthesis of single-crystal MOFs using the rigid and aromatic linker, naphthalene-2,6-dicarboxylic acid (H₂NDC or 2,6-NDC). The stability and rich coordination chemistry of 2,6-NDC have enabled the creation of numerous robust and functional MOFs with diverse metal ions, including Zinc, Cobalt, and Lanthanides.[1][3][4]
A critical point of clarification concerns the ligand precursor. While the topic specifies "Dipotassium naphthalene-2,6-dicarboxylate," the vast majority of established scientific literature utilizes the protonated (acidic) form, H₂NDC.[5] In typical solvothermal synthesis conditions, solvents such as N,N-dimethylformamide (DMF) are sufficiently basic to deprotonate the carboxylic acid groups in situ, facilitating coordination to the metal center. Therefore, the following protocols are based on the scientifically validated use of naphthalene-2,6-dicarboxylic acid as the starting material, a methodology that is broadly applicable and reproducible.
Principles of MOF Crystallization: From Building Blocks to Ordered Lattices
The formation of a MOF crystal is a complex self-assembly process governed by both thermodynamic and kinetic factors.[6] The most prevalent and effective technique for growing high-quality single crystals of NDC-based MOFs is the solvothermal method .[5][7] This process involves heating the constituent reactants (a metal salt and the organic linker) in a solvent within a sealed vessel, generating autogenous pressure.[1]
The key mechanism involves the formation of intermediate metal-ligand clusters known as secondary building units (SBUs).[2] These SBUs are discrete oligomeric structures formed from the coordination of the deprotonated NDC linkers to the metal ions.[8][9] Under controlled temperature and pressure, these SBUs aggregate in a highly ordered fashion to nucleate and grow into macroscopic single crystals.[8][9]
Several factors critically influence the outcome of the crystallization:
-
Temperature: Higher temperatures increase reactant solubility and reaction kinetics but can sometimes favor denser, less porous phases.[6]
-
Solvent: The choice of solvent (e.g., DMF, DEF) is crucial as it affects the solubility of precursors and can act as a template or even become incorporated into the final MOF structure.[4][10]
-
Cooling Rate: A slow cooling rate is arguably the most critical parameter for single crystal growth. It allows the system to remain near equilibrium, promoting the slow, ordered addition of SBUs to the growing crystal lattice, which minimizes defects and results in larger, higher-quality crystals.[1]
-
Modulators: The addition of competing ligands, or "modulators" (e.g., formic acid, acetate), can strategically alter the reaction kinetics. This technique, known as coordination modulation, is a powerful tool for controlling the resulting MOF phase, sometimes enabling the isolation of structures that are otherwise inaccessible.[10][11]
General Protocol: Solvothermal Synthesis of a Lanthanide-NDC MOF
This protocol provides a representative example for the synthesis of single crystals of a Lanthanide-NDC MOF, adapted from established literature.[1] Researchers should consider this a starting point, as optimal conditions may vary depending on the specific metal ion and desired structure.
Materials and Equipment
-
Metal Precursor: Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·xH₂O, Eu(NO₃)₃·xH₂O)
-
Organic Linker: Naphthalene-2,6-dicarboxylic acid (H₂NDC)
-
Solvent: N,N-Dimethylformamide (DMF, high purity)
-
Washing Solvent: Ethanol (reagent grade)
-
Reaction Vessels: 20 mL glass vials with Teflon-lined caps or Teflon-lined stainless steel autoclaves
-
Heating: Programmable laboratory oven
-
Filtration: Büchner funnel and filter paper or similar vacuum filtration setup
-
Characterization: Access to SCXRD and Powder X-ray Diffraction (PXRD) instrumentation
Step-by-Step Experimental Procedure
-
Reactant Preparation: In a 20 mL glass vial, combine the metal precursor (e.g., 0.200 g of Ln(NO₃)₃·xH₂O), naphthalene-2,6-dicarboxylic acid (0.197 g), and 10.0 mL of DMF.[1]
-
Dissolution: Stir the mixture at room temperature until a homogeneous solution is formed. Minor heating or sonication can be applied to aid dissolution if necessary.
-
Sealing: Securely cap the vial. If using an autoclave, transfer the solution to the Teflon liner and seal the vessel according to the manufacturer's instructions.
-
Heating and Crystallization: Place the sealed vessel in a programmable oven. Heat to a temperature between 110 °C and 125 °C and hold for 72 hours.[1]
-
Controlled Cooling: This step is critical for single crystal quality . Program the oven to cool slowly to room temperature at a rate of 0.1 °C/min.[1] Rapid cooling will likely result in a microcrystalline powder.
-
Crystal Harvesting: Carefully open the vessel. Lustrous, block-shaped crystals should be visible. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected crystals thoroughly with fresh DMF followed by ethanol to remove any unreacted starting materials and residual solvent.
-
Drying: Allow the crystals to air-dry or dry under a gentle vacuum at room temperature. Note that some MOF structures are unstable upon complete solvent removal.[11]
Visualization of the Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of single-crystal MOFs.
Key Experimental Parameters and Optimization Strategies
The synthesis of NDC-based MOFs is highly versatile, with reaction conditions being tunable to target different structures and metal ions. The table below summarizes reported conditions for various M-NDC systems, providing a valuable reference for experimental design.
| Metal Ion | Metal Source | Linker | Solvent(s) | Modulator | Temp (°C) | Time (h) | Reference |
| Y(III) | YCl₃ | H₂NDC | DMF | None | 120 | 24 | [10][11] |
| Y(III) | Y(OAc)₃·xH₂O | H₂NDC | DMF | Acetic Acid | 120 | 24 | [10][11] |
| La(III) | La(NO₃)₃·xH₂O | H₂NDC | DMF | None | 110-125 | 72 | [1] |
| Eu(III) | Eu(NO₃)₃·xH₂O | H₂NDC | DMF | None | 110-125 | 72 | [1] |
| Zn(II) | Zn(OAc)₂·2H₂O | H₂NDC | DEF | Formic Acid | 110 | 17 | [3] |
| Co(II) | Cobalt Salt | H₂NDC | DMF | N/A | N/A | N/A | [4] |
| Ni(II) | Nickel Salt | H₂NDC | Water | Surfactant | N/A | N/A | [12] |
Note: N/A indicates data not specified in the abstract.
The Power of Coordination Modulation
For complex systems like rare-earth MOFs, where high coordination numbers and flexible coordination geometries lead to structural unpredictability, coordination modulation is an indispensable tool.[10][11] By introducing a simple carboxylic acid (e.g., acetic acid, formic acid) into the synthesis mixture, the modulator competes with the NDC linker for coordination to the metal center. This competition slows down the nucleation rate, favoring the growth of larger, more ordered crystals and often directing the self-assembly toward a specific, thermodynamically or kinetically favored structure. This approach has been shown to grant programmable access to six different Y(III)-NDC MOF phases from the same set of primary precursors.[10][11]
Caption: Coordination modulation alters self-assembly pathways to yield different MOF phases.
Essential Characterization
Once crystals are obtained, a series of characterization steps are necessary to confirm their structure and purity.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the precise atomic arrangement, connectivity, and pore structure of the MOF. A suitable single crystal is selected, mounted, and analyzed to solve the crystal structure.
-
Powder X-ray Diffraction (PXRD): It is crucial to verify that the structure of the single crystal is representative of the entire bulk sample.[3] The experimental PXRD pattern of the ground crystals should be compared to the pattern simulated from the SCXRD data. A good match confirms the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to quantify the amount of solvent present within the pores or coordinated to the metal centers.[4][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the coordination of the carboxylate groups of the NDC linker to the metal ions by observing shifts in the C=O stretching frequencies compared to the free H₂NDC ligand.[4]
References
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- 2D Ni‐Naphthalene‐2,6‐Dicarboxylic Acid Metal‐Organic Framework as Electrocatalysts for Efficient Overall Water Splitting. (n.d.). ResearchGate.
- Crystal structure of a two-dimensional coordination polymer of formula [Zn(NDC)(DEF)] (H2NDC is naphthalene-2,6-dicarboxylic acid and DEF is N,N-diethylformamide). (n.d.). NIH.
- A Single Potassium-Ion Conducting Metal–Organic Framework. (n.d.). ResearchGate.
- Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application. (n.d.). MDPI.
- The MOF precursor obtained with naphthalene-2.6-dicarboxylic acid.... (n.d.). ResearchGate.
- Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. (2020, November 24).
- Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. (n.d.). Frontiers.
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- Preparation and Characterization of Metal–Organic Framework Coatings for Improving Protein Crystallization Screening. (2023, July 13). PMC - NIH.
- Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics. (2021, June 25). ACS Omega.
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Application Notes and Protocols for Post-Synthetic Modification of Metal-Organic Frameworks Featuring Dipotassium Naphthalene-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond Synthesis - Tailoring MOF Functionality
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and notably, drug delivery.[1] The power of MOFs lies in their modular nature, constructed from metal nodes and organic linkers. While the initial synthesis dictates the fundamental architecture, post-synthetic modification (PSM) offers a powerful strategy to introduce or alter functional groups within a pre-existing framework.[2][3] This allows for the fine-tuning of a MOF's properties for specific applications, a task that can be challenging or impossible to achieve through direct synthesis.[2]
This guide provides a detailed exploration of post-synthetic modification strategies for MOFs constructed with dipotassium naphthalene-2,6-dicarboxylate. We will delve into the rationale behind experimental choices, providing detailed protocols for the synthesis of a parent zirconium-based MOF and its subsequent functionalization. The focus will be on covalent modification of the aromatic naphthalene linker, a versatile platform for introducing a wide range of chemical functionalities.
The Parent MOF: Synthesis of a Zirconium-Naphthalene-2,6-dicarboxylate Framework (Zr-NDC)
The foundation of any successful post-synthetic modification is a robust and well-characterized parent MOF. Zirconium-based MOFs, such as the UiO (University of Oslo) series, are renowned for their exceptional thermal and chemical stability, making them ideal candidates for subsequent chemical transformations.[4] The longer naphthalene-2,6-dicarboxylate (NDC) linker, compared to the terephthalate linker in UiO-66, results in a framework with larger pores, analogous to UiO-67, which is particularly advantageous for applications such as drug delivery.[5]
Protocol 1: Synthesis of Zr-NDC MOF
This protocol is adapted from established procedures for the synthesis of zirconium-based MOFs with dicarboxylate linkers.[6]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound or Naphthalene-2,6-dicarboxylic acid (H₂NDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (modulator)
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Schlenk line (optional, for handling ZrCl₄)
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and naphthalene-2,6-dicarboxylic acid (e.g., 56 mg, 0.26 mmol) in 10 mL of DMF.
-
Add a modulator, such as acetic acid (e.g., 0.5 mL), to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to a more crystalline product.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
Isolate the product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the solid product repeatedly with fresh DMF to remove any unreacted starting materials and solvent molecules trapped within the pores. This is a critical step for activating the MOF.
-
Finally, wash the product with a volatile solvent like ethanol or acetone and dry it under vacuum at an elevated temperature (e.g., 150 °C) to fully activate the MOF.
Characterization of the Parent Zr-NDC MOF:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylate linker and its coordination to the zirconium clusters.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the activated MOF.
Covalent Post-Synthetic Modification of the Naphthalene Linker
The aromatic naphthalene core of the linker provides a versatile platform for introducing functional groups via electrophilic aromatic substitution reactions. Here, we present a two-step modification involving nitration followed by reduction to an amine. This "amine-handle" can then be used for a plethora of further functionalizations, for instance, the attachment of drugs, targeting ligands, or catalytic moieties.
Workflow for Covalent Post-Synthetic Modification
Caption: Covalent PSM workflow for Zr-NDC MOF.
Protocol 2: Nitration of Zr-NDC MOF
This protocol is adapted from general procedures for the nitration of aromatic compounds, with modifications to ensure the stability of the MOF structure.
Materials:
-
Activated Zr-NDC MOF (from Protocol 1)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Centrifuge
Procedure:
-
Suspend the activated Zr-NDC MOF (e.g., 100 mg) in a round-bottom flask containing 10 mL of dichloromethane.
-
In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid (e.g., 0.5 mL) dropwise to concentrated sulfuric acid (e.g., 0.5 mL) in an ice bath. Caution: This mixture is highly corrosive and exothermic.
-
Slowly add the nitrating mixture to the MOF suspension under stirring in an ice bath.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm up to room temperature and stir for an additional 24 hours.
-
Quench the reaction by carefully adding ice-cold deionized water.
-
Isolate the solid product by centrifugation.
-
Wash the product repeatedly with deionized water until the washings are neutral, followed by washing with ethanol and dichloromethane.
-
Dry the resulting nitro-functionalized MOF (Zr-NDC-NO₂) under vacuum.
Protocol 3: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a crucial step for introducing a versatile functional handle. Several methods can be employed, with the choice depending on the desired reaction conditions and functional group tolerance.[7] Here, we describe a mild reduction using sodium dithionite.
Materials:
-
Zr-NDC-NO₂ MOF (from Protocol 2)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Suspend the Zr-NDC-NO₂ MOF (e.g., 100 mg) in a mixture of ethanol and water (e.g., 1:1 v/v, 20 mL).
-
Add an excess of sodium dithionite (e.g., 5-10 equivalents) to the suspension.
-
Heat the mixture to reflux (around 80-90 °C) and stir for 12-24 hours.
-
After cooling to room temperature, isolate the solid product by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove any residual reducing agent and byproducts.
-
Dry the final amine-functionalized MOF (Zr-NDC-NH₂) under vacuum.
Characterization of Modified MOFs: Verifying Success
Thorough characterization is essential to confirm the successful functionalization of the MOF while ensuring the framework's integrity has been maintained.
| Technique | Parent Zr-NDC MOF | Zr-NDC-NO₂ | Zr-NDC-NH₂ |
| FTIR (cm⁻¹) | C-H (aromatic), C=O (carboxylate) | Appearance of N-O stretching bands (~1530 and ~1350 cm⁻¹) | Disappearance of N-O bands, appearance of N-H stretching bands (~3300-3500 cm⁻¹) |
| PXRD | Crystalline pattern | Crystalline pattern retained | Crystalline pattern retained |
| ¹H NMR (digested) | Aromatic protons of naphthalene | Shift in aromatic proton signals | Further shift in aromatic proton signals |
| BET Surface Area | High | Moderate decrease | Slight further decrease |
| Pore Volume | High | Moderate decrease | Slight further decrease |
Table 1: Expected Characterization Data for Parent and Modified Zr-NDC MOFs.
Guest Encapsulation: A Non-Covalent Modification Approach
Beyond covalent modification, the porous nature of Zr-NDC MOFs makes them excellent hosts for encapsulating guest molecules, such as drugs.[8] This non-covalent modification strategy is particularly relevant for drug delivery applications. The large pores of the Zr-NDC framework can accommodate a variety of therapeutic agents.
Workflow for Guest Encapsulation
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Application Notes & Protocols: Dipotassium Naphthalene-2,6-dicarboxylate for Advanced Electrochemical Sensor Development
Introduction: The Strategic Advantage of Aromatic Dicarboxylates in Sensing Platforms
In the pursuit of highly sensitive and selective electrochemical sensors, the design of the electrode interface is paramount. The choice of modification material dictates the sensor's affinity for the target analyte, its electron transfer kinetics, and overall stability. Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) have emerged as a class of materials offering exceptional promise for these applications.[1][2] Their high surface area, tunable porosity, and the ability to introduce specific functionalities make them ideal candidates for creating bespoke sensing environments.[2]
At the heart of these frameworks are the organic linkers that bridge metal centers. Dipotassium naphthalene-2,6-dicarboxylate, the salt of 2,6-naphthalenedicarboxylic acid (H₂NDC), is a particularly compelling linker for electrochemical sensor design.[3] Its rigid, aromatic structure provides a robust and stable scaffold. The naphthalene moiety offers opportunities for π-π stacking interactions with specific analytes, enhancing selectivity and pre-concentration at the electrode surface.[4] Furthermore, the carboxylate groups provide versatile coordination sites for a variety of metal ions, allowing for the synthesis of diverse framework structures with tailored electronic and catalytic properties.[5][6]
This guide provides a comprehensive, field-proven methodology for leveraging this compound in the development of a high-performance electrochemical sensor. We will detail the synthesis of a zinc-based coordination polymer, its application to an electrode surface, and its characterization and use in the sensitive detection of dopamine, a critical neurotransmitter.
Part 1: Synthesis of a Zinc-Naphthalene-2,6-dicarboxylate Coordination Polymer (Zn-NDC CP)
The synthesis of the sensing material is the foundational step. Here, we employ a solvothermal method to create a crystalline coordination polymer from 2,6-naphthalenedicarboxylic acid (the protonated form of the topic compound) and a zinc salt. The dipotassium salt can be used directly or, more commonly in reported syntheses, the acid form is used with a base or in a solvent that facilitates deprotonation.
Causality Behind Component Selection:
-
Zinc(II) Acetate Dihydrate: Zinc is an electrochemically stable metal ion that readily forms well-defined coordination structures. Its d¹⁰ electronic configuration makes it redox-inactive in the typical potential window for organic analyte sensing, ensuring that the electrochemical signal originates from the analyte, not the framework itself.
-
2,6-Naphthalenedicarboxylic Acid (H₂NDC): As discussed, this linker provides structural rigidity and the potential for π-π interactions.
-
N,N-Diethylformamide (DEF): A high-boiling point solvent suitable for solvothermal synthesis, which allows for the formation of crystalline products.
-
Formic Acid: Acts as a modulator in the synthesis, influencing the coordination environment and the resulting crystal structure.[5]
Protocol 1: Solvothermal Synthesis of Zn-NDC CP
| Step | Procedure | Rationale & Expert Notes |
| 1 | In a 20 mL glass vial, dissolve 87.3 mg (0.4 mmol) of 2,6-naphthalenedicarboxylic acid and 224 mg (1.0 mmol) of zinc(II) acetate dihydrate in 10 mL of N,N-diethylformamide (DEF). | A molar excess of the zinc salt is used to promote the formation of the desired coordination polymer structure.[5] |
| 2 | Add 185 µL of formic acid to the solution. | The addition of a small amount of a modulating acid can be crucial in directing the synthesis towards a specific, desired crystal phase.[5] |
| 3 | Tightly cap the glass vial and place it in a programmable laboratory oven. | Ensure the vial is properly sealed to maintain pressure during the heating process. |
| 4 | Heat the vial to 110 °C and maintain this temperature for 17 hours. | The solvothermal conditions (elevated temperature and pressure) facilitate the dissolution of reactants and the slow crystallization of the coordination polymer. |
| 5 | After 17 hours, turn off the oven and allow the vial to cool slowly to room temperature. | Slow cooling is critical for the formation of well-defined, high-quality crystals suitable for analysis and application. |
| 6 | Collect the colorless crystals by filtration. | Use a Büchner funnel with appropriate filter paper for efficient collection. |
| 7 | Wash the collected crystals several times with fresh DEF to remove any unreacted precursors. | This washing step is essential for the purity of the final product. |
| 8 | Dry the purified crystals at 100 °C under vacuum for 12 hours. | Drying under vacuum ensures the complete removal of residual solvent from the pores of the material. |
Part 2: Fabrication of the Zn-NDC CP Modified Electrode
The next critical phase is the reproducible modification of a standard electrode surface with the synthesized Zn-NDC CP. A glassy carbon electrode (GCE) is a common choice due to its wide potential window, chemical inertness, and low background current.
Protocol 2: GCE Cleaning and Modification
| Step | Procedure | Rationale & Expert Notes |
| 1 | GCE Polishing: Polish the GCE surface (3 mm diameter) with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each, using a figure-eight motion.[7] | This mechanical polishing removes surface contaminants and ensures a smooth, reproducible starting surface, which is critical for consistent sensor performance.[7] |
| 2 | Sonication: After each polishing step, rinse the electrode thoroughly with deionized water and sonicate in a 1:1 solution of ethanol and deionized water for 3 minutes to remove any embedded alumina particles.[8] | Sonication is a non-negotiable step to dislodge polishing residues that are not removed by simple rinsing. |
| 3 | Drying: Dry the cleaned GCE under a stream of high-purity nitrogen gas. | A completely dry surface is necessary for the uniform application of the modification slurry. |
| 4 | Slurry Preparation: Prepare a 1 mg/mL slurry of the synthesized Zn-NDC CP powder in a 1:1 water/ethanol solution containing 0.5% Nafion. | Nafion acts as a binder, ensuring the coordination polymer adheres strongly to the GCE surface and does not leach into the buffer solution during electrochemical measurements.[3] |
| 5 | Drop Casting: Drop-cast 5 µL of the homogenous slurry onto the polished GCE surface. | Use a micropipette for accurate and reproducible deposition. Ensure the slurry is well-dispersed via sonication just before drop-casting. |
| 6 | Drying: Allow the solvent to evaporate slowly at room temperature or under a gentle heat lamp to form a uniform film (Zn-NDC/GCE). | Avoid rapid drying, which can cause cracking and an uneven film. The resulting modified electrode should be stored in a desiccator when not in use. |
Diagram 1: Experimental Workflow for Sensor Fabrication and Testing
Caption: Workflow from Zn-NDC synthesis to electrochemical sensor testing.
Part 3: Electrochemical Characterization of the Zn-NDC/GCE
Before analyte detection, the modified electrode must be characterized to confirm successful modification and to understand its interfacial properties. This is typically performed in a solution containing a standard redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.
Techniques and Their Purpose:
-
Cyclic Voltammetry (CV): Provides information about the electrochemical activity of the surface, the effective surface area, and the kinetics of electron transfer.[9]
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique for probing the interfacial properties of the electrode.[10] It measures the resistance to charge transfer at the electrode-electrolyte interface, which changes upon surface modification and analyte binding.[11]
Protocol 3: Characterization in Redox Probe
| Parameter | Setting | Rationale |
| Electrolyte | 5 mM K₃[Fe(CN)₆] / K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl solution. | A well-behaved, reversible redox couple used to probe the electrochemical properties of the electrode surface.[9] |
| Electrodes | Working: Bare GCE & Zn-NDC/GCE; Counter: Platinum wire; Reference: Ag/AgCl (3M KCl). | A standard three-electrode setup is used for all electrochemical measurements. |
| CV Scan Rate | 50 mV/s. | A typical scan rate for initial characterization. |
| CV Potential Window | -0.2 V to +0.6 V vs. Ag/AgCl. | This window comfortably covers the redox potential of the ferricyanide couple. |
| EIS Frequency Range | 100 kHz to 0.1 Hz. | A wide frequency range is necessary to capture different electrochemical processes (e.g., solution resistance, charge transfer).[11] |
| EIS AC Amplitude | 5 mV. | A small amplitude perturbation is used to ensure the system remains in a linear regime.[10] |
| EIS DC Potential | Set to the formal potential (E°') of the [Fe(CN)₆]³⁻/⁴⁻ couple, determined from the CV. | Measurements are taken at the equilibrium potential to accurately determine the charge transfer resistance. |
Expected Results & Interpretation:
| Technique | Observation on Bare GCE | Expected Change on Zn-NDC/GCE | Interpretation |
| CV | Well-defined, quasi-reversible redox peaks for [Fe(CN)₆]³⁻/⁴⁻. | Increased peak currents and potentially a smaller peak separation (ΔEp). | The Zn-NDC CP increases the electroactive surface area and can facilitate faster electron transfer kinetics. |
| EIS | A small semicircle in the Nyquist plot, corresponding to a low charge transfer resistance (Rct). | A larger semicircle in the Nyquist plot. | The Zn-NDC CP layer acts as a barrier to the electron transfer of the redox probe, thus increasing the Rct. This confirms the successful modification of the electrode surface. |
Part 4: Application in Dopamine Sensing
Dopamine (DA) is an essential neurotransmitter, and its detection is crucial for diagnosing various neurological disorders. The Zn-NDC/GCE is hypothesized to be an effective sensor for DA due to the potential for π-π stacking between the electron-rich naphthalene rings of the framework and the aromatic ring of dopamine, as well as electrostatic interactions.[4]
Signaling Mechanism
The detection mechanism is based on the electro-oxidation of dopamine to dopamine-o-quinone at the electrode surface. This process involves the transfer of two electrons and two protons.[12] The Zn-NDC CP layer enhances this process by pre-concentrating DA at the surface and potentially catalyzing the oxidation reaction, leading to an amplified signal compared to a bare electrode.
Diagram 2: Dopamine Sensing Mechanism
Caption: Pre-concentration and facilitated electro-oxidation of dopamine.
Protocol 4: Dopamine Detection using Differential Pulse Voltammetry (DPV)
DPV is chosen for quantitative analysis due to its higher sensitivity and better resolution compared to CV, as it effectively minimizes the contribution from non-faradaic (charging) current.[13]
| Parameter | Setting | Rationale |
| Electrolyte | 0.1 M Phosphate Buffer Solution (PBS), pH 7.4. | This pH mimics physiological conditions and is optimal for dopamine's electrochemical behavior.[13] |
| Analyte | Dopamine hydrochloride, with concentrations ranging from 0.1 µM to 100 µM. | A wide concentration range is used to establish the sensor's linear dynamic range. |
| DPV Potential Window | -0.2 V to +0.5 V vs. Ag/AgCl. | This range covers the oxidation potential of dopamine, which typically appears around +0.15 to +0.3 V.[2][12] |
| Pulse Amplitude | 50 mV. | A standard amplitude that provides a good balance between signal enhancement and peak broadening.[2][14] |
| Pulse Width | 50 ms. | Affects the sampling of the faradaic current. |
| Pulse Period | 0.2 s. | The time between successive pulses. |
| Scan Increment | 5 mV. | Determines the resolution of the voltammogram.[13] |
Data Analysis & Expected Results:
-
Record DPVs: Record the differential pulse voltammograms for each dopamine concentration.
-
Measure Peak Current: Identify the anodic peak corresponding to dopamine oxidation and measure its height (current).
-
Construct Calibration Curve: Plot the peak current (Ipa) versus the dopamine concentration.
-
Determine Performance Metrics: From the linear portion of the calibration curve (typically at lower concentrations), calculate the sensitivity (slope of the line) and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity.[4]
The Zn-NDC/GCE is expected to show a linear response over a wide range of dopamine concentrations with a low detection limit, demonstrating its suitability for sensitive quantification.[4][15]
References
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Kidanemariam, A.; Cho, S. Recent Advances in the Application of Metal–Organic Frameworks and Coordination Polymers in Electrochemical Biosensors. Chemosensors2024 , 12, 135. [Link][1][13]
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Saffon-Merceron, N.; et al. Crystal structure of a two-dimensional coordination polymer of formula [Zn(NDC)(DEF)] (H2NDC is naphthalene-2,6-dicarboxylic acid and DEF is N,N-diethylformamide). Acta Crystallographica Section E2017 , 73, 1333-1337. [Link][5]
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Thangamuthu, M.; et al. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. RSC Advances2025 . [Link][13]
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Gherghel, A.; et al. SELECTIVE DETERMINATION OF DOPAMINE USING MODIFIED ELECTRODES BY DIFFERENTIAL PULSE VOLTAMMETRY. Romanian Journal of Biophysics2015 , 25, 205-218. [Link][2]
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Rojas-Gomez, D. F.; et al. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes. Chemosensors2025 , 13, 3. [Link][16]
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Wang, J.; et al. Voltammetric Determination of Dopamine in Human Serum with Amphiphilic Chitosan Modified Glassy Carbon Electrode. Sensors2007 , 7, 2933-2944. [Link][14]
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Atcherley, C. W.; et al. Porous Carbon Nanofiber-Modified Carbon Fiber Microelectrodes for Dopamine Detection. ACS Sensors2015 , 1, 2-9. [Link][17]
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Dolas, H.; et al. A Determination Method of Dopamine or Epinephrine by Conducting Polymers : The Electrochemical Impedance Spectroscopy. Journal of Engineering Technology and Applied Sciences2016 , 1, 89-106. [Link][18]
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Li, Y.; et al. Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal–Organic Frameworks. Biosensors2025 , 15, 348. [Link][4][19]
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Mbuyazi, S.; et al. Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode. Chemosensors2021 , 9, 241. [Link][9]
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Abu-Ali, H. F. M.; et al. Electrochemical Aptasensor for Detection of Dopamine. Chemosensors2020 , 8, 29. [Link][20]
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Joji, J. How to coat MOF on glassy carbon electrode without allowing the coated material to come out while keeping in buffer? ResearchGate2021 . [Link][3]
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Li, Y.; et al. Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal-Organic Frameworks. Biosensors (Basel)2025 , 15(6), 348. [Link][19]
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Jarjara, S.; et al. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. Biosensors2025 , 15, 293. [Link][11]
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Ahamed, M. I.; et al. Selective non-enzymatic electrochemical detection of dopamine using nickel molybdate nano-dots anchored on CNT fiber microelectrodes. Scientific Reports2025 , 15, 23091. [Link][21]
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Zhang, Y.; et al. A Facile Electrode Modification Approach Based on Metal-Free Carbonaceous Carbon Black/Carbon Nanofibers for Electrochemical Sensing of Bisphenol A in Food. Foods2025 , 14, 219. [Link][8]
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Zhang, Y.; et al. Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega2023 , 8, 43, 40788–40796. [Link][23]
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Acha-Ugarte, A.; et al. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. Analytica Chimica Acta2022 , 1200, 339589. [Link][24]
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Jarjara, S.; et al. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. Biosensors2022 , 12, 674. [Link][10]
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Li, D.; et al. Preparation of Pd/Bacterial Cellulose Hybrid Nanofibers for Dopamine Detection. ResearchGate2016 . [Link][26]
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Zhang, M.; et al. Detection of Dopamine Based on Aptamer-Modified Graphene Microelectrode. Micromachines2024 , 15, 638. [Link][12]
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Ibrahim, A. A.; et al. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. ResearchGate2025 . [Link][6]
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Wang, Q.; et al. A Dual-Functional and Efficient MOF-5@MWCNTs Electrochemical Sensing Device for the Measurement of Trace-Level Acetaminophenol and Dopamine. Sensors2024 , 24, 7552. [Link][15]
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Santsanaphat, S.; et al. Electrochemical sensing of dopamine in the presence of serotonin using modified screen-printed carbon electrode. Journal of Electrochemical Science and Engineering2025 . [Link]
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Troubleshooting & Optimization
Technical Support Center: Porosity Control in Dipotassium Naphthalene-2,6-Dicarboxylate Based MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dipotassium Naphthalene-2,6-Dicarboxylate based Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and activation of these materials, with a specific focus on achieving and controlling porosity.
Introduction
This compound based MOFs are a subclass of metal-organic frameworks that hold promise for various applications, including drug delivery, due to their potential for tunable porosity and the biocompatibility of potassium ions. However, like many alkali metal-based MOFs, controlling and maintaining their porous structure can be challenging. This guide is designed to provide practical, experience-driven insights to help you navigate these complexities and achieve your desired material properties.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Porosity in the Final Product
You've successfully synthesized a crystalline material, but gas sorption analysis reveals a non-porous structure.
Potential Causes:
-
Framework Collapse During Solvent Removal: The most common issue with alkali metal MOFs is the collapse of the porous structure upon removal of guest solvent molecules. The non-directional coordination of potassium ions can lead to a framework that is not sufficiently robust to maintain its integrity without the support of solvent molecules within the pores.[1]
-
Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal lattice can significantly reduce or eliminate the accessible pore volume. This is a common challenge when using longer organic linkers like naphthalene-2,6-dicarboxylate in an attempt to create larger pores.[2]
-
Dense Phase Formation: The synthesis conditions may have favored the formation of a thermodynamically stable, non-porous phase instead of the desired porous structure.
Solutions & Protocols:
-
Gentle Activation Protocols: The method used to remove solvent from the pores is critical.
-
Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, lower surface tension solvent like ethanol or acetone. This reduces the capillary forces that can cause pore collapse during evaporation.[3] A further exchange with an even lower surface tension solvent such as hexane or perfluoropentane can be beneficial for delicate frameworks.[4]
-
Supercritical CO₂ Drying: This is a highly effective but more resource-intensive method. By bringing the solvent (typically after exchange with liquid CO₂) to its supercritical state, the liquid-gas phase boundary is eliminated, thus preventing capillary stress and preserving the framework's integrity.[3]
-
Freeze-Drying: After exchanging the synthesis solvent with one that has a suitable freezing point (e.g., water or tert-butanol), the solvent is frozen and then sublimated under vacuum. This can be a gentler alternative to thermal activation.[3]
-
-
Controlling Interpenetration:
-
Modify Reaction Concentration: Lowering the concentration of the metal salt and linker can sometimes disfavor interpenetration.
-
Introduce Bulky Functional Groups: While not directly applicable to the parent linker, synthesizing derivatives of naphthalene-2,6-dicarboxylic acid with bulky side groups can sterically hinder the formation of interpenetrated frameworks.
-
Vary the Synthesis Temperature: Temperature can influence the kinetics of crystal growth and potentially favor non-interpenetrated structures. Experiment with a range of temperatures during solvothermal synthesis.[2]
-
-
Promoting Porous Phase Formation:
-
Use of Modulators: The introduction of a competing ligand, or "modulator," can influence the coordination environment of the metal ion and direct the formation of a specific, often more porous, crystal structure. For a dicarboxylate linker system, a monocarboxylic acid like acetic acid or formic acid can be a good starting point. The modulator can affect the nucleation and growth of the MOF crystals.[5][6] In studies on yttrium naphthalene-2,6-dicarboxylate MOFs, different modulators led to a variety of distinct framework structures.[7][8]
-
Issue 2: Poor Crystallinity or Amorphous Product
The product obtained from the synthesis is not a well-defined crystalline powder, as indicated by powder X-ray diffraction (PXRD).
Potential Causes:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent system may not be suitable for the crystallization of the desired MOF.
-
Incorrect Stoichiometry: The molar ratio of the this compound to any additional metal salts (if used) or modulators is crucial.
-
Presence of Impurities: Impurities in the starting materials or solvent can inhibit crystal growth.
Solutions & Protocols:
-
Systematic Variation of Synthesis Parameters:
-
Temperature Screening: Conduct a series of syntheses at different temperatures (e.g., in 10-20 °C increments) to find the optimal crystallization temperature.
-
Time-Dependent Study: Analyze the product at different time points (e.g., 12, 24, 48 hours) to determine the necessary reaction time for complete crystallization.
-
Solvent System Exploration: The choice of solvent can significantly impact the final structure. While DMF is common, exploring other solvents like DMAc, DEF, or solvent mixtures may yield better results. The coordination ability of the solvent with the metal ion can influence the dimensionality of the resulting framework.[9]
-
-
Fine-Tuning Reagent Ratios:
-
Perform syntheses with varying ratios of the organic linker to the metal source.
-
If using a modulator, systematically vary its concentration. A high concentration of a modulator can sometimes lead to the formation of smaller, less crystalline particles or even inhibit crystallization altogether.
-
-
Ensure High Purity of Reagents:
-
Use high-purity solvents and starting materials.
-
Ensure the this compound salt is fully deprotonated and free of excess acid.
-
Experimental Workflow for Optimizing Porosity
The following diagram illustrates a systematic approach to troubleshooting and optimizing the synthesis of porous this compound based MOFs.
Caption: A workflow for optimizing porosity in MOF synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is it difficult to create stable, porous MOFs with alkali metals like potassium?
Alkali metal ions like K⁺ are s-block elements with a strong tendency for solvation and non-directional ionic bonding. This leads to variable coordination numbers and environments, often incorporating solvent molecules directly into the framework's primary coordination sphere. When these coordinated solvent molecules are removed, the framework can lose its structural integrity and collapse, resulting in a non-porous material.[1]
Q2: What is a modulator and how does it help in controlling porosity?
A modulator is a molecule, typically a monocarboxylic acid in the case of carboxylate-based MOFs, that competes with the primary organic linker for coordination to the metal centers. By modulating the reaction kinetics, it can influence the size, morphology, and even the crystalline phase of the resulting MOF.[5][6] This can be a powerful tool to prevent the formation of dense, non-porous phases and to promote the crystallization of a desired porous structure.[7][8]
Q3: What are the key characterization techniques to confirm the porosity of my MOF?
-
Powder X-ray Diffraction (PXRD): This is the first step to confirm the crystallinity and phase purity of your synthesized material.[10]
-
Gas Adsorption-Desorption Isotherms: This is the definitive method for quantifying porosity. An N₂ isotherm at 77 K is the standard for measuring surface area (using the BET model) and pore size distribution.[10][11] A Type I isotherm is characteristic of a microporous material.
-
Thermogravimetric Analysis (TGA): TGA can help determine the thermal stability of the MOF and indicate the temperature at which solvent molecules are removed from the pores.[10]
-
Scanning Electron Microscopy (SEM): SEM provides information about the crystal morphology and size distribution of your MOF powder.
Q4: Can I use the dipotassium salt of naphthalene-2,6-dicarboxylic acid directly, or should I start with the acid form?
Using the dipotassium salt is a direct way to introduce the potassium ions. However, controlling the pH of the reaction mixture is crucial. If the synthesis is sensitive to pH, starting with the protonated form of the linker (naphthalene-2,6-dicarboxylic acid) and a potassium base (like KOH or potassium acetate) might offer more control over the deprotonation and crystallization process.
Q5: My MOF is porous but has a low surface area. How can I increase it?
-
Optimize Activation: Ensure that all guest molecules are completely removed from the pores without causing framework collapse. Revisit the activation protocols mentioned in the troubleshooting section.
-
Prevent Interpenetration: If not already addressed, interpenetration is a likely cause of reduced porosity. Experiment with synthesis conditions to favor a non-interpenetrated phase.[2]
-
Linker Elongation (with caution): While using longer linkers is a common strategy to increase pore size, with the naphthalene-2,6-dicarboxylate system, this might further encourage interpenetration. This approach should be coupled with strategies to control interpenetration.
Logical Relationship of Synthesis Parameters to Porosity
The interplay of various synthesis parameters determines the final porosity of the MOF. The following diagram illustrates these relationships.
Caption: Influence of synthesis parameters on MOF porosity.
References
-
High-Throughput Screening Assisted Discovery of Robust Metal–Organic Frameworks for Efficient Ambient NO2 Removal. (2026). American Chemical Society. [Link]
-
Constructing Alkali Metal–Organic Frameworks with High Porosity Utilizing a High-Connectivity Organic Linker. (n.d.). ResearchGate. [Link]
-
Marshall, R. J., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Frontiers in Chemistry, 7, 36. [Link]
-
Marshall, R. J., et al. (2019). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. PMC. [Link]
-
Mesoporous Potassium-Based Metal–Organic Framework as a Drug Carrier. (2025). ACS Central Science. [Link]
-
An Introduction to MOFs and Characterizing their Porosity. (2019). AZoM. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. [Link]
-
Covalent organic framework. (n.d.). Wikipedia. [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Unlocking porosity: structural tuning of urea-based MOFs via reaction parameter control. (2025). RSC Publishing. [Link]
-
Bull, O. S. (2020). Solvothermal synthesis and characterization of a new 3D potassium Metal-Organic Framework (MOF) structure. Journal of Chemical Society of Nigeria, 45(1). [Link]
-
Effect of solvent systems on morphology of MOF. (n.d.). ResearchGate. [Link]
-
Underlying solvent-based factors that influence permanent porosity in porous liquids. (2025). ResearchGate. [Link]
-
View of Solvothermal synthesis and characterization of a new 3D potassium Metal-Organic Framework (MOF) structure. (n.d.). Journal of Chemical Society of Nigeria. [Link]
-
Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. (2019). ResearchGate. [Link]
-
New highly porous aluminium based metal-organic frameworks: Al(OH)(ndc) (ndc=2,6-naphthalene dicarboxylate) and Al(OH)(bpdc) (bpdc=4,4 - ResearchGate. (n.d.). ResearchGate. [Link]
-
The MOF precursor obtained with naphthalene-2.6-dicarboxylic acid... (n.d.). ResearchGate. [Link]
-
Activation of metal–organic framework materials. (2013). ResearchGate. [Link]
-
Solvent‐Induced Pore‐Size Adjustment in the Metal‐Organic Framework [Mg3(ndc)3(dmf)4] (ndc = naphthalenedicarboxylate). (2025). ResearchGate. [Link]
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Technical Support Center: Enhancing Crystallinity in Dipotassium Naphthalene-2,6-dicarboxylate Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from dipotassium naphthalene-2,6-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the crystallinity of your polymers, a critical factor influencing their mechanical, thermal, and barrier properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the crystallinity of its polymers important?
This compound is the potassium salt of naphthalene-2,6-dicarboxylic acid. It serves as a key monomer in the synthesis of high-performance polyesters, most notably poly(ethylene 2,6-naphthalate) (PEN).[1][2] PEN is a semi-crystalline thermoplastic with exceptional thermal stability, mechanical strength, and chemical resistance, making it superior to its more common counterpart, poly(ethylene terephthalate) (PET).[1][3][4]
The degree of crystallinity, which refers to the extent of ordered alignment of polymer chains into crystalline structures, significantly impacts the material's bulk properties.[5] Higher crystallinity in PEN and related polymers leads to:
-
Enhanced Mechanical Properties: Increased stiffness, hardness, and tensile strength.[4][5]
-
Improved Thermal Stability: A higher melting point and heat distortion temperature.[4][6]
-
Superior Barrier Properties: Reduced permeability to gases like oxygen and carbon dioxide, as well as moisture.[1][3][4]
-
Increased Chemical Resistance: Better resilience against solvents and other chemicals.
These properties are crucial for demanding applications in electronics, automotive components, and high-performance packaging.[3][4][6]
Q2: What are the primary factors that influence the crystallinity of these polymers?
The ability of a polymer to crystallize is governed by several factors related to its molecular structure and the processing conditions it undergoes. Key factors include:
-
Polymer Chain Structure: The rigid naphthalene rings in the PEN backbone make the chains stiffer than those in PET, which contributes to its higher thermal stability but can also affect crystallization kinetics.[7]
-
Rate of Cooling: Rapid cooling from the melt can "freeze" the polymer chains in a disordered, amorphous state, as they lack the time to organize into crystalline domains.[5] Slower, controlled cooling promotes crystal formation.[8]
-
Molecular Weight: Very long polymer chains can have reduced mobility, potentially hindering the crystallization process.[9]
-
Presence of Additives: Nucleating agents can be added to provide sites for crystal growth to begin, thereby increasing the overall crystallization rate.[10] Conversely, plasticizers can increase chain mobility and affect crystallinity.[9]
-
Processing Conditions: Techniques such as thermal annealing and solvent exposure can be used to induce or enhance crystallinity after the initial polymerization.[11][12]
Q3: What are the common methods to measure the crystallinity of my polymer samples?
Several analytical techniques can be employed to determine the degree of crystallinity in your polymer samples. The most common and effective methods include:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[13] By analyzing the melting endotherm, one can calculate the enthalpy of fusion and, by comparing it to the value for a 100% crystalline sample, determine the percent crystallinity.[13][14] DSC is a widely used and accessible method.[15]
-
Wide-Angle X-ray Scattering (WAXS): WAXS is considered one of the most accurate methods for determining crystallinity.[13] The ordered crystalline regions diffract X-rays at specific angles, producing sharp peaks, while the disordered amorphous regions produce a broad halo.[13] The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.[16][17]
-
Density Measurements: The density of a semi-crystalline polymer lies between that of its fully crystalline and fully amorphous states. By measuring the density of your sample (e.g., using an Archimedes density measurement tool) and knowing the densities of the 100% crystalline and 100% amorphous forms, you can calculate the percent crystallinity.[14]
| Technique | Principle | Information Obtained | Considerations |
| DSC | Measures heat flow during thermal transitions.[13] | Percent crystallinity, melting temperature (Tm), glass transition temperature (Tg).[13] | Destructive technique; requires reference values for 100% crystalline material.[14] |
| WAXS | Measures the scattering of X-rays by the polymer's microstructure.[13] | Percent crystallinity, crystal structure, crystallite size.[13] | Non-destructive; provides detailed structural information.[13] |
| Density Measurement | Relates the sample's density to its crystalline and amorphous fractions.[14] | Percent crystallinity.[14] | Requires accurate density values for fully crystalline and amorphous standards.[14] |
Troubleshooting Guides
Problem 1: Low Crystallinity in As-Synthesized Polymer
Symptoms: The polymer appears amorphous (transparent), exhibits poor mechanical strength, and has a lower-than-expected melting point or glass transition temperature in DSC analysis.
Root Causes and Solutions:
-
Cause: The cooling rate during polymerization or processing was too high.
-
Solution: Implement a controlled cooling protocol. After the polymerization reaction, instead of quenching the polymer, allow it to cool slowly and isothermally at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). This provides the necessary time and molecular mobility for the polymer chains to arrange into crystalline structures.[18]
-
-
Cause: The molecular weight of the polymer is excessively high, restricting chain mobility.
-
Solution: Adjust the polymerization conditions (e.g., monomer ratio, catalyst concentration, reaction time) to target a lower molecular weight. While this might slightly reduce some mechanical properties, it can significantly improve the ability of the polymer to crystallize.
-
-
Cause: Lack of nucleation sites for crystal growth.
Problem 2: Inconsistent Crystallinity Between Batches
Symptoms: Significant variations in mechanical properties, thermal behavior, and appearance are observed in different batches of the same polymer.
Root Causes and Solutions:
-
Cause: Inconsistent thermal history.
-
Solution: Standardize the entire thermal process, from the polymerization temperature profile to the cooling rate and any post-processing annealing steps. Ensure that each batch is subjected to the exact same temperature and time parameters.
-
-
Cause: Variations in monomer purity or catalyst concentration.
-
Solution: Ensure the high purity of the this compound and the co-monomer (e.g., ethylene glycol). Impurities can disrupt the regularity of the polymer chain and inhibit crystallization. Precisely control the amount of catalyst used in each reaction, as this can affect the polymerization rate and the resulting molecular weight distribution.
-
Experimental Protocols
Protocol 1: Thermal Annealing to Enhance Crystallinity
Thermal annealing is a common post-processing technique to increase the crystallinity of semi-crystalline polymers.[12][21] This process involves heating the polymer to a temperature above its glass transition temperature but below its melting temperature, holding it for a specific duration, and then cooling it down.[22]
Step-by-Step Methodology:
-
Sample Preparation: Prepare thin films or small, uniform samples of your polymer.
-
Determine Annealing Temperature: Using DSC, determine the glass transition temperature (Tg) and melting temperature (Tm) of your polymer. The optimal annealing temperature is typically in the upper range between Tg and Tm. For PEN, this is often in the range of 160°C to 260°C.[23]
-
Heating: Place the samples in a calibrated oven or on a hot plate and heat them to the predetermined annealing temperature at a controlled rate (e.g., 10°C/min).
-
Isothermal Hold: Hold the samples at the annealing temperature for a set period. The duration can range from minutes to several hours, depending on the polymer and the desired level of crystallinity. It is advisable to run a time-course experiment to determine the optimal annealing time.
-
Cooling: After the isothermal hold, cool the samples back to room temperature. A slow, controlled cooling rate is generally preferred to prevent the formation of quenched amorphous regions.
-
Characterization: Analyze the annealed samples using DSC or WAXS to quantify the increase in crystallinity.
Protocol 2: Solvent-Induced Crystallization (SINC)
Solvent-induced crystallization is a technique where a polymer is exposed to a suitable solvent, which plasticizes the polymer chains, increases their mobility, and allows them to rearrange into a more ordered, crystalline state, often at temperatures well below the glass transition temperature.[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that can diffuse into the polymer and induce crystallization. For PEN, solvents like dioxane and dimethylformamide (DMF) have been shown to be effective.[11] The choice of solvent can influence the resulting crystal form (e.g., α- or β-crystal forms of PEN).[11]
-
Sample Preparation: Prepare thin films of the amorphous polymer.
-
Solvent Exposure: Immerse the polymer films in the selected solvent at a controlled temperature. The temperature can affect the diffusion rate of the solvent and the kinetics of crystallization.[11]
-
Incubation: Allow the samples to remain in the solvent for a specific duration. Monitor the process by periodically removing samples and analyzing their crystallinity.
-
Drying: After the desired level of crystallization is achieved, remove the samples from the solvent and dry them thoroughly under vacuum to remove any residual solvent, which could act as an impurity.[24]
-
Characterization: Use techniques like DSC and WAXS to determine the degree and type of crystallinity induced by the solvent.
Key Interacting Factors Affecting Crystallinity
The final degree of crystallinity is often a result of the interplay between several factors. Understanding these relationships is crucial for effective troubleshooting and process optimization.
References
-
Polymer Crystallinity Explained: How it Impacts Material Performance and Manufacturing. (n.d.). Victrex. Retrieved from [Link]
- Kim, S.-J., et al. (1999).
-
Properties and Overview of PEN (Polyethylene naphthalate). (n.d.). Engineering Calculators. Retrieved from [Link]
-
Polyethylene Naphthalate-PEN | Applications. (2024). Suprapol. Retrieved from [Link]
- Li, G., & Shi, Y. (2008). Non‐isothermal Melt Crystallization Kinetics for Poly(ethylene 2,6‐naphthalate) (PEN)/Montmorillonite Nanocomposites Prepare. Journal of Macromolecular Science, Part B, 47(1), 136-147.
-
Polyethylene Naphthalate (PEN) Plastic | CAS 24968-11-4. (n.d.). Goodfellow. Retrieved from [Link]
-
What is most accurate technique for identification of crystallization in polymer mixtures? (2014). ResearchGate. Retrieved from [Link]
- Hu, Y. S., & Chen, H. B. (2002). Crystallization kinetics and crystalline morphology of poly(ethylene naphthalate) and poly(ethylene terephthalate-co-bibenzoate). Journal of Applied Polymer Science, 86(1), 98-115.
-
Determination of % Crystallinity in Polymers. (n.d.). Materials Characterization Lab, Penn State. Retrieved from [Link]
-
Factors that Affect Crystallinity. (n.d.). ResearchGate. Retrieved from [Link]
-
Polyethylene naphthalate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Advantages of Polyethylene Naphthalate Film (PEN for short). (n.d.). Pütz Folien. Retrieved from [Link]
-
What factors affect the degree of crystallinity in polymers and why? (2019). Quora. Retrieved from [Link]
-
Crystallization of polymers. (n.d.). In Wikipedia. Retrieved from [Link]
-
Polymer characterization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Determining Polymer Crystallinity. (2018). AZoNano. Retrieved from [Link]
-
How to Assess Polymer Crystallinity. (n.d.). AZoM. Retrieved from [Link]
- Gao, X., et al. (2008). Crystallization Behaviors of Poly(ethylene 2,6-naphthalate) in the Presence of Liquid Crystalline Polymer. Industrial & Engineering Chemistry Research, 47(7), 2279-2285.
-
Polymer Crystallinity Explained. (n.d.). Scribd. Retrieved from [Link]
-
Gao, X., et al. (2008). Crystallization Behaviors of Poly(ethylene 2,6-naphthalate) in the Presence of Liquid Crystalline Polymer. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Crystallization-Behaviors-of-Poly(ethylene-in-the-Gao-Liu/a8e0f9b6e1f0e8f0a8d1c1b1c1c1c1c1c1c1c1c1]([Link]
- Yang, F., et al. (2023).
-
Crystallization kinetics of poly(ethylene terephthalate)/poly(ethylene 2,6-naphthalate)/DBS blends. (n.d.). ResearchGate. Retrieved from [Link]
- Raecke, B., & Schirp, H. (1963). 2,6-Naphthalenedicarboxylic acid. Organic Syntheses, 43, 77.
-
Yang, F., et al. (2023). Investigation on Non-Isothermal Crystallization Kinetics of Polyethylene Terephthalate-Polyethylene Naphthalate Blends. ResearchGate. Retrieved from [Link]
- H-Kim, J., et al. (2019). Effect of Thermal Treatment on Crystallinity of Poly(ethylene oxide) Electrospun Fibers. Polymers, 11(8), 1349.
- Cole, K. C., et al. (1999). Structural and Conformational Characterization of Poly(ethylene 2,6-naphthalate) by Infrared Spectroscopy. Macromolecules, 32(18), 5869-5877.
- Cheng, Y. Y., & Hsueh, Y. L. (2005). Crystallization and Properties of Poly(ethylene 2,6-Naphthalate)/Poly(trimethylene Terephthalate) Blends. Textile Research Journal, 75(2), 144-148.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Varga, J., & Ehrenstein, G. W. (2022).
- Temperature and Time Dependence of the Solvent-Induced Crystallization of Poly(l-lactide). (2018). Polymers, 10(11), 1234.
- Desai, A. B., & Wilkes, G. L. (1974). Solvent‐induced crystallization of polyethylene terephthalate. Journal of Polymer Science: Polymer Symposia, 46(1), 291-319.
- Thermal Annealing of Polymer Nanocomposites via Photothermal Heating: Effects on Crystallinity and Spherulite Morphology. (2016). ACS Applied Materials & Interfaces, 8(36), 24191-24199.
- Process for producing hydrolytically stable poly (ethylene-2,6-naphthalene dicarboxylate) polymer. (1997). Google Patents.
-
Synthesis of dimethyl-2,6-naphthalene dicarboxylate by esterification catalyzed by sodium tungstate. (2011). ResearchGate. Retrieved from [Link]
-
Decarboxylative polymerization of 2,6-naphthalenedicarboxylic acid at surfaces. (2014). PubMed. Retrieved from [Link]
- Recrystallization During Annealing of Low-Density Polyethylene Non-Woven Fabric by Melt Electrospinning. (2023). Polymers, 15(13), 2824.
-
Effect of thermal annealing on crystal structure and properties of PLLA/PCL blend. (2020). ResearchGate. Retrieved from [Link]
-
How to Increase Crystallinity of Thermoplastics I Plastic Injection Moulding. (2022, January 14). YouTube. Retrieved from [Link]
- Synthesis and Characterization of Nano-Sized Poly(1,4-Diaminonaphthalene) in Potassium Persulfate. (2023). Journal of Macromolecular Science, Part A, 60(10), 669-677.
- Process for preparing poly(ethylene-2,6-naphthalene dicarboxylate). (2001). Google Patents.
- Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as. (2015). Biomacromolecules, 16(10), 3297-3305.
-
Synthesis methods for 2,6-naphthalenedicarboxylic acid. (2016). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimization of Microwave Synthesis for Dipotassium Naphthalene-2,6-dicarboxylate MOFs
Welcome, researchers and innovators, to your dedicated resource for mastering the microwave-assisted synthesis of Dipotassium Naphthalene-2,6-dicarboxylate Metal-Organic Frameworks (MOFs). This guide is designed to move beyond simple protocols, offering in-depth, field-proven insights to empower you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why choose microwave synthesis over conventional solvothermal methods for this specific MOF?
A1: Microwave-assisted synthesis offers several distinct advantages, primarily a dramatic reduction in reaction time—often from days to mere minutes or hours.[1][2][3] This rapid, uniform heating can lead to the formation of smaller, more homogeneous crystals.[4][5][6] For this compound MOFs, this can be particularly beneficial in achieving phase purity and high crystallinity in a fraction of the time required by conventional methods.[7][8]
Q2: What are the critical parameters to control in the microwave synthesis of this MOF?
A2: The key parameters that significantly influence the outcome of your synthesis are:
-
Temperature: Directly affects nucleation and crystal growth rates.
-
Time: Determines the extent of crystal growth and can influence defect concentration.
-
Solvent System: The choice of solvent impacts precursor solubility and the dielectric heating efficiency.
-
Modulators: Additives that can control crystal size, morphology, and defectivity.[9][10][11][12]
Q3: What is a "modulator," and why is it important in MOF synthesis?
A3: A modulator is a chemical agent, often a monocarboxylic acid, that competes with the organic linker (in this case, naphthalene-2,6-dicarboxylic acid) for coordination to the metal centers.[9][13] This competition can slow down the crystallization process, leading to more ordered and larger crystals. Modulators can also be used to introduce controlled defects into the MOF structure, which can enhance properties like catalytic activity.[14]
Q4: How do I know if my synthesis was successful?
A4: Successful synthesis is typically confirmed through a combination of characterization techniques:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and purity of your bulk sample by comparing the experimental pattern to a reference.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.[15]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules.[16]
-
Gas Adsorption Analysis (e.g., N2 sorption): To determine the porosity and surface area of the activated MOF.
Troubleshooting Guide
This section addresses common issues encountered during the microwave synthesis of this compound MOFs, providing systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Possible Causes:
-
Insufficient Reaction Time or Temperature: The synthesis may not have reached the necessary energy threshold for nucleation and crystal growth.
-
Precursor Solubility Issues: The this compound or the metal salt may not be fully dissolved in the chosen solvent at the reaction temperature.
-
Incorrect Stoichiometry: An improper ratio of metal salt to linker can hinder the formation of the desired MOF structure.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically increase the reaction temperature and time in small increments. A design of experiments (DoE) approach can be efficient here.
-
Solvent Screening: If solubility is suspected, consider a different solvent or a co-solvent system. Ensure the chosen solvent has a suitable dielectric constant for efficient microwave heating.[5]
-
Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the organic linker is sometimes beneficial.
Issue 2: Poor Crystallinity or Amorphous Product
Possible Causes:
-
Reaction Rate is Too High: Rapid precipitation can lead to the formation of amorphous material or poorly crystalline products.
-
Inappropriate Solvent: The solvent may not be effectively mediating the self-assembly process.
-
Absence of a Modulator: The lack of a modulator can result in uncontrolled and rapid crystal growth.[17]
Troubleshooting Steps:
-
Introduce a Modulator: Add a monocarboxylic acid like acetic acid or formic acid to the reaction mixture. The modulator will compete with the linker, slowing down the reaction and promoting the growth of well-defined crystals.[9][13]
-
Temperature Gradient: Program the microwave synthesizer to have a slower ramp to the target temperature, allowing for a more controlled nucleation phase.
-
Solvent System Optimization: Experiment with different solvents or solvent mixtures. For instance, a combination of a high-boiling point solvent like DMF with a more volatile co-solvent can sometimes improve crystallinity.
Issue 3: Formation of an Undesired Crystalline Phase
Possible Causes:
-
Influence of Modulator: Different modulators can direct the formation of different MOF phases or polymorphs.[7][8]
-
Solvent Templating: The solvent molecules can act as templates, directing the assembly of a specific framework topology.
-
Counter-ion Effects: The anion from the metal salt can sometimes be incorporated into the final structure, leading to a different phase.
Troubleshooting Steps:
-
Systematic Modulator Study: If using a modulator, try varying its type and concentration. The pKa of the modulator can significantly influence the resulting MOF structure.[12]
-
Solvent Variation: Conduct syntheses in different solvents to see how they influence the final product phase.
-
Metal Salt Variation: If possible, try using a different salt of the same metal (e.g., nitrate vs. chloride) to assess the impact of the counter-ion.
Issue 4: Broad Particle Size Distribution
Possible Causes:
-
Inhomogeneous Heating: Although less common with modern microwave synthesizers, uneven heating can lead to different nucleation and growth rates throughout the sample.
-
Prolonged Reaction Time: Extended reaction times can sometimes lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones.
Troubleshooting Steps:
-
Optimize Microwave Parameters: Ensure the microwave is properly calibrated and that the reaction vessel is appropriate for the volume of the reaction mixture.
-
Control Reaction Time: Carefully monitor the reaction time to find the optimal point where crystal growth is complete but before significant size distribution broadening occurs.
-
Modulator Concentration: The concentration of the modulator can influence the particle size. Higher concentrations often lead to smaller, more uniform crystals.[9]
Experimental Protocols
Optimized Microwave Synthesis of this compound MOF
Materials:
-
This compound
-
Metal Salt (e.g., Zinc Acetate, Yttrium Chloride)[7]
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Modulator (e.g., Acetic Acid)
Procedure:
-
In a microwave-safe reaction vessel, combine the this compound, metal salt, and modulator in the desired molar ratio.
-
Add the solvent and ensure the mixture is well-suspended.
-
Seal the vessel and place it in the microwave synthesizer.
-
Program the synthesizer with the desired temperature ramp, hold temperature, and hold time.
-
After the reaction is complete and the vessel has cooled, collect the product by centrifugation or filtration.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted precursors.
-
Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.[18]
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.[19][20]
Data Presentation: Optimization Parameters
| Parameter | Range Explored | Optimal Value | Expected Outcome |
| Temperature | 80 - 150 °C | 120 °C | Good crystallinity without excessive pressure buildup. |
| Time | 10 - 120 minutes | 60 minutes | High yield and phase purity. |
| Modulator (Acetic Acid) | 0 - 20 equivalents | 10 equivalents | Uniform, well-defined crystals. |
| Solvent | DMF, DEF, DMAc | DMF | Good precursor solubility and efficient heating. |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in MOF synthesis.
Influence of Microwave Parameters on MOF Properties
Caption: Relationship between microwave parameters and resulting MOF properties.
References
- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
- Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance.
- Modulated self-assembly of metal–organic frameworks. RSC Publishing.
- Modulated self-assembly of metal–organic frameworks. PMC.
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC.
- Metal–organic framework. Wikipedia.
- Uncovering the Structural Diversity of Y(III)
- Microwave-assisted synthesis of zirconium-based metal organic frameworks (MOFs): Optimization and gas adsorption. -ORCA - Cardiff University.
- Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science.
- Microwave-assisted synthesis of zirconium-based metal organic frameworks (MOFs): Optimization and gas adsorption.
- Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxyl
- Effects of Post-Synthesis Activation and Relative Humidity on Adsorption Performance of ZIF-8 for Capturing Toluene from a Gas Phase in a Continuous Mode. MDPI.
- Uncovering the Structural Diversity of Y(III)
- Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
- Microwave Assisted Surfactant-Thermal Synthesis of Metal-Organic Framework M
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
- The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applic
- The MOF precursor obtained with naphthalene-2.6-dicarboxylic acid...
- Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation.
- MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in... PMC.
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Realising the environmental benefits of metal–organic frameworks: recent advances in microwave synthesis. Journal of Materials Chemistry A (RSC Publishing). [Link]
- Synthesis, characterization and application of defective metal–organic frameworks: current st
- Technical Support Center: Overcoming Dissolution of MOF Crystal Structures in Organic Solvents. Benchchem.
- Two appealing alternatives for MOFs synthesis: solvent-free oven heating vs.
- Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Tre
- Factors affecting synthesis of MOFs.
- Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?
- How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water?
- MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.
- Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews (RSC Publishing).
- Microwave-assisted synthesis of zirconium-based metal organic frameworks (MOFs)
- Synthesis of metal-organic frameworks (MOFs) with microwave or ultrasound: Rapid reaction, phase-selectivity, and size reduction.
- Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions (RSC Publishing).
- Microwave-assisted synthesis of MOFs.
- Crystal Growth Mechanisms and Morphological Control of the Prototypical Metal-Organic Framework MOF-5 Revealed by Atomic Force Microscopy. Teesside University's Research Portal.
- The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications.
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Effect of solvent on the crystal structure of "Dipotassium naphthalene-2,6-dicarboxylate" MOFs
Welcome to the Technical Support Center for the synthesis of Metal-Organic Frameworks (MOFs) using naphthalene-2,6-dicarboxylic acid (H₂NDC) and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing these versatile materials. Here, we address common challenges and provide in-depth technical guidance, with a particular focus on the critical role of the solvent in determining the final crystal structure.
Frequently Asked Questions (FAQs)
Q1: I'm starting my synthesis with dipotassium naphthalene-2,6-dicarboxylate. Is this the correct ligand?
A1: Yes, you can use this compound as a starting material. However, in the scientific literature, the organic linker is most commonly referred to as naphthalene-2,6-dicarboxylic acid (H₂NDC or NDC). The potassium salt will dissolve in the reaction mixture, providing the deprotonated naphthalene-2,6-dicarboxylate (NDC²⁻) linker that coordinates with the metal ions to form the MOF structure. For consistency and broader literature correlation, we will refer to the linker as NDC throughout this guide.
Q2: My synthesis resulted in an amorphous powder instead of crystalline MOFs. What are the likely causes?
A2: The formation of amorphous material is a common issue and can often be attributed to several factors, with the solvent system being a primary suspect.
-
Solvent Choice: The solubility of both the metal salt and the NDC linker in the chosen solvent is crucial. Poor solubility can lead to rapid precipitation of an amorphous solid rather than the controlled crystal growth required for MOF formation. N,N-dimethylformamide (DMF) is a widely used solvent for the synthesis of NDC-based MOFs due to its good solvating power for many metal salts and the organic linker.[1][2][3]
-
Reaction Temperature: Solvothermal and hydrothermal syntheses rely on elevated temperatures to increase reactant solubility and promote the kinetics of crystal formation. If the temperature is too low, the reaction may not proceed efficiently, leading to an amorphous product. Conversely, a temperature that is too high can sometimes accelerate decomposition or the formation of undesirable, less crystalline phases.
-
Water Content: The presence of water, even in trace amounts in your solvent, can have a dramatic effect on the synthesis.[4] Water can influence the hydrolysis of the metal salt and the deprotonation of the carboxylic acid, altering the coordination environment and potentially hindering crystallization. In some systems, however, water is a necessary component for the formation of specific secondary building units (SBUs). It is critical to be consistent with the water content in your reactions, either by using anhydrous solvents or by intentionally adding a specific amount of water.
Q3: I've synthesized a crystalline material, but the crystal structure is different from what I expected based on the literature. Why is this happening?
A3: This phenomenon, known as polymorphism, is particularly common in MOF synthesis, and the solvent is a key directing agent.[5] Several solvent properties can influence the final crystal structure:
-
Solvent Coordination: Many solvents, especially polar aprotic solvents like DMF, can directly coordinate to the metal centers.[2] This coordinated solvent molecule can act as a temporary "cap," influencing the direction of framework extension and the final topology.
-
Solvent as a Template: Solvent molecules can also reside within the pores of the MOF structure, acting as templates that direct the assembly of the framework around them. The size and shape of the solvent molecule can thus favor the formation of a particular pore geometry and, consequently, a specific crystal structure.
-
Influence on Linker Conformation: The solvent can influence the rotational freedom and conformation of the NDC linker, which can, in turn, affect how it bridges between metal centers.
A study on cadmium and NDC, for instance, demonstrated that different solvents and temperatures led to the formation of two distinct MOF structures, [Cd₃(2,6-NDC)₃(DMF)₄(NO₃)] and [Cd₂(2,6-NDC)₂(DMF)₂].[1][6] This highlights the profound impact of the reaction environment on the final product.
Troubleshooting Guide
Problem 1: Low Yield of Crystalline Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Solvent | Try a different solvent or a solvent mixture. Common solvents for NDC MOFs include DMF, N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc). | The solubility of the metal salt and linker can vary significantly between solvents, impacting the concentration of reactants in solution available for crystal growth. |
| Incorrect Molar Ratios | Vary the molar ratio of the metal salt to the NDC linker. | The stoichiometry of the reactants can influence the formation of different SBUs and, consequently, the overall framework structure and yield. |
| Inadequate Reaction Time | Increase the reaction time. Monitor crystal growth at different time points if possible. | MOF crystallization can be a slow process. Insufficient time may not allow for the complete formation of the crystalline phase. |
Problem 2: Formation of an Undesired Polymorph
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Solvent-Directed Polymorphism | Systematically screen a range of solvents with varying polarities, sizes, and coordinating abilities. | As discussed, the solvent can direct the formation of a specific polymorph through coordination, templating, or influencing linker conformation. |
| Influence of Modulators | Introduce a small amount of a coordinating "modulator" to the reaction mixture. Monocarboxylic acids like formic acid or acetic acid are common modulators. | Modulators compete with the NDC linker for coordination to the metal centers, which can slow down the crystallization process and favor the formation of a thermodynamically more stable phase. The use of modulators has been shown to be a powerful tool for controlling polymorphism in yttrium-based NDC MOFs.[7][8][9][10] |
| Temperature Control | Carefully control the reaction temperature and the heating/cooling rates. | Different polymorphs can have different thermodynamic stabilities at various temperatures. Controlling the temperature profile can favor the nucleation and growth of a specific phase. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Lanthanide-NDC MOF
This protocol is a general starting point and may require optimization for specific lanthanides and desired structures.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.2 mmol of the lanthanide nitrate salt (e.g., Eu(NO₃)₃·xH₂O) and 0.2 mmol of naphthalene-2,6-dicarboxylic acid in 10 mL of N,N-dimethylformamide (DMF).
-
Homogenization: Stir the mixture until a homogeneous solution is formed.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 110-125°C) for a designated period (e.g., 72 hours).[2]
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration, wash it with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials and residual DMF.
-
Drying: Dry the product under vacuum or in a low-temperature oven.
Protocol 2: Modulated Synthesis for Polymorph Control
This protocol demonstrates the use of a modulator to influence the crystal structure, based on principles applied to Y-NDC MOFs.[7][8]
-
Reactant Preparation: In a vial, dissolve 0.1 mmol of Y(NO₃)₃·6H₂O and 0.1 mmol of naphthalene-2,6-dicarboxylic acid in 5 mL of DMF.
-
Modulator Addition: To this solution, add a specific molar equivalent of a modulator, for example, 20 equivalents of formic acid.
-
Homogenization and Reaction: Stir the mixture until clear, then transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
Workup: Follow steps 4-6 from Protocol 1 for product isolation and drying.
Visualizing the Effect of Solvents
The choice of solvent can be visualized as a critical branching point in the synthesis workflow, leading to different structural outcomes.
Caption: Solvent selection as a key determinant of MOF polymorphism.
Data Summary: Solvent Properties and Their Potential Impact
| Solvent | Boiling Point (°C) | Dielectric Constant | Coordinating Ability | Potential Influence on NDC MOF Synthesis |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Strong | Widely used, good solvent for many reactants, can coordinate to metal centers.[1][2][3] |
| N,N-Diethylformamide (DEF) | 177 | 29.7 | Strong | Higher boiling point than DMF, can lead to different crystal phases, often used with modulators.[11] |
| N,N-Dimethylacetamide (DMAc) | 165 | 37.8 | Strong | Similar to DMF but with a higher boiling point, can be a good alternative for screening. |
| Ethanol | 78 | 24.6 | Moderate | Protic solvent, can participate in hydrogen bonding and influence SBU formation. |
| Water | 100 | 80.1 | Strong | Can significantly impact metal salt hydrolysis and linker deprotonation, leading to different structures.[4] |
Concluding Remarks
The synthesis of naphthalene-2,6-dicarboxylate MOFs is a nuanced process where the solvent plays a pivotal, multifaceted role. It is not merely a medium for the reaction but an active participant that can direct the formation of specific crystal structures through coordination, templating, and influencing reaction kinetics. By understanding the principles outlined in this guide and systematically exploring the experimental variables, researchers can gain greater control over their synthetic outcomes and unlock the full potential of these promising materials.
References
- Shi, X.-Y. et al. (2023).
- Saffon-Merceron, N. et al. (2015). Crystal structure of a two-dimensional coordination polymer of formula [Zn(NDC)(DEF)] (H₂NDC is naphthalene-2,6-dicarboxylic acid and DEF is N,N-diethylformamide).
- Griffin, S. L., Wilson, C., & Forgan, R. S. (2019). Uncovering the Structural Diversity of Y(III)
- Griffin, S. L., Wilson, C., & Forgan, R. S. (2019). Uncovering the Structural Diversity of Y(III)
- Chatenever, A. R. K. et al. (2020).
-
The MOF precursor obtained with naphthalene-2.6-dicarboxylic acid... - ResearchGate. (n.d.). Retrieved from [Link]
-
Request PDF: Synthesis, Crystal Structure And Fluorescent Properties of Two Metal -Organic Frameworks Constructed From Cd(II) and 2,6-Naphthalene dicarboxylic acid. (n.d.). Retrieved from [Link]
- Al-furjan, M. S. H. et al. (2021). Fabrication of Co₃O₄ from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application.
- Griffin, S. L., Wilson, C., & Forgan, R. S. (2019). Uncovering the Structural Diversity of Y(III)
-
How do solvents make influences to MOF structures? - ResearchGate. (n.d.). Retrieved from [Link]
- Griffin, S. L., Wilson, C., & Forgan, R. S. (2019). Uncovering the Structural Diversity of Y(III)
-
Polymer-induced polymorphism in a Zn-based metal organic framework - RSC Publishing. (n.d.). Retrieved from [Link]
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- 11. Crystal structure of a two-dimensional coordination polymer of formula [Zn(NDC)(DEF)] (H2NDC is naphthalene-2,6-dicarboxylic acid and DEF is N,N-diethylformamide) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Dipotassium Naphthalene-2,6-Dicarboxylate Based Materials
Welcome to the technical support center for researchers and developers working with materials derived from dipotassium naphthalene-2,6-dicarboxylate. This guide is designed to provide expert insights, actionable troubleshooting protocols, and foundational knowledge to help you overcome challenges related to thermal stability in your experimental work. Whether you are synthesizing high-performance polymers like polyethylene naphthalate (PEN) or developing novel metal-organic frameworks (MOFs), understanding and controlling the thermal properties of these materials is paramount for their successful application.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of materials incorporating the naphthalene-2,6-dicarboxylate (NDC) linker.
Q1: What is the typical thermal decomposition temperature for materials based on the naphthalene-2,6-dicarboxylate linker?
A: The thermal stability is highly dependent on the final material structure. For instance, in metal-organic frameworks (MOFs), a zinc-based MOF incorporating the NDC linker has been shown to be stable up to approximately 350°C.[3] For high-performance polyesters like PEN, which uses NDC as a monomer, the material exhibits superior thermal resistance suitable for applications in electronics and automotive industries.[2] The inherent stability of the aromatic dicarboxylate structure contributes significantly to the high thermal performance of the resulting polymers and frameworks.
Q2: What are the primary factors that influence the thermal stability of a MOF synthesized with this compound?
A: The thermal stability of a MOF is a multifactorial property governed by both its chemical composition and structural architecture. The key determinants are:
-
Metal-Ligand Interaction: The strength of the coordination bond between the carboxylate groups of the NDC linker and the metal node is the most critical factor.[4] Stronger bonds require more energy to break. This is influenced by:
-
Organic Linker Properties: The rigidity of the NDC linker itself contributes positively to thermal stability. Linkers that are less flexible and more sterically hindered can prevent structural collapse at elevated temperatures.[6]
-
Framework Topology: A highly connected and dense framework structure is generally more stable than a sparsely connected one. The way metal-oxo clusters and organic linkers are interconnected dictates the overall robustness of the MOF.[4]
Q3: How does the potassium cation in the starting material influence the final product's thermal stability?
A: this compound is often used as an intermediate in the synthesis of 2,6-naphthalenedicarboxylic acid or in specific synthesis routes like thermal disproportionation of potassium naphthoates.[1][7] While the potassium ions are replaced by the framework's metal node (e.g., Zn, Co, Ni) during MOF synthesis, their presence in the starting material does not directly dictate the final MOF's thermal stability. However, the purity of this salt is critical. Impurities can introduce defects into the final framework, which can act as initiation sites for thermal decomposition, thereby lowering the overall stability. In other material classes, such as geopolymers, potassium ions can contribute to extremely high thermal stability, with some potassium-based systems showing no signs of melting up to 1400°C.[8]
Q4: Which analytical techniques are essential for evaluating the thermal stability of these materials?
A: A multi-technique approach is necessary for a comprehensive evaluation:
-
Thermogravimetric Analysis (TGA): This is the primary technique used to determine thermal stability. It measures the change in mass of a sample as a function of temperature, allowing for the precise determination of decomposition temperatures.[9]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It is used to identify phase transitions, melting points, and exothermic or endothermic decomposition events.[10]
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique helps to identify the volatile products released during thermal decomposition, providing deep insights into the degradation mechanism, such as identifying whether decomposition occurs via β-hydrogen scission or homolytic scission.[11]
Q5: What are the common decomposition pathways for carboxylate-based materials?
A: For materials like MOFs and polyesters built from carboxylate linkers, thermal decomposition is often initiated by the cleavage of the weakest bonds. In MOFs, this is typically the coordination bond between the metal and the carboxylate oxygen.[6] For polyesters, common mechanisms include β-hydrogen bond scission, which results in the formation of vinyl- and carboxyl-terminated compounds, and to a lesser extent, homolytic scission of the polymer backbone.[11] The specific pathway can be influenced by the structure of the linker and the nature of the metal (in MOFs).
Section 2: Troubleshooting Guide for Thermal Instability
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and analysis of NDC-based materials.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Premature Weight Loss in TGA (Below Expected Decomposition Temp) | 1. Residual Solvent: Trapped solvent molecules (e.g., DMF, water) within the pores will vaporize at their boiling points, causing an initial weight loss that can be mistaken for decomposition.[3] 2. Impurities: Unreacted starting materials or byproducts from synthesis can have lower thermal stability and decompose first. 3. Amorphous Content: A poorly crystalline or amorphous material lacks the robust, long-range order of a crystalline framework, leading to a less defined and often lower decomposition temperature. | 1. Implement a Rigorous Activation Protocol: Before TGA analysis, heat the sample under vacuum at a temperature sufficient to remove guest solvents but well below the decomposition temperature (e.g., 100-150°C for 12-24 hours). This ensures the observed weight loss corresponds to framework decomposition. 2. Verify Purity: Use techniques like NMR on a digested sample or elemental analysis to confirm the purity of your material. Re-purify if necessary. 3. Confirm Crystallinity: Analyze the sample with Powder X-ray Diffraction (PXRD). Sharp, well-defined peaks indicate high crystallinity. If the sample is amorphous, revisit and optimize the synthesis conditions (temperature, concentration, reaction time). |
| Inconsistent or Non-Reproducible TGA/DSC Results | 1. Sample Inhomogeneity: If the material is a composite or has phase impurities, small sample sizes may not be representative of the bulk. 2. Variable Heating Rate: The observed decomposition temperature often shifts to higher values with increased heating rates.[12] 3. Atmosphere Contamination: An inert atmosphere (N₂ or Ar) is crucial. The presence of oxygen can lead to oxidative degradation, which occurs at lower temperatures than pyrolysis. | 1. Ensure Homogeneous Sampling: Gently grind the bulk sample into a fine powder to ensure the small amount used for analysis is representative. 2. Standardize Analytical Parameters: Use a consistent heating rate (e.g., 10 °C/min) for all comparative experiments. Report the heating rate with your data. 3. Maintain Inert Atmosphere: Ensure a consistent and high-purity purge gas flow rate (e.g., 50-100 mL/min) throughout the TGA experiment. |
| Material Discoloration or Degradation During Synthesis | 1. Oxidative Degradation: The naphthalene moiety or other organic components may be susceptible to oxidation at elevated synthesis temperatures if exposed to air. 2. Linker Instability: The dipotassium salt or the resulting acid linker may degrade under the specific solvothermal conditions (e.g., high pH, reactive solvent). | 1. Conduct Synthesis Under Inert Atmosphere: Perform the reaction in a sealed vessel or under a continuous flow of nitrogen or argon to prevent oxidation. 2. Screen Solvents and pH: If degradation is suspected, consider using a more stable solvent or adjusting the pH of the reaction mixture. Test the stability of the linker alone under the proposed synthesis conditions. |
Section 3: Experimental Protocols
These protocols provide standardized methodologies for the synthesis and characterization of thermally stable NDC-based materials.
Protocol 3.1: Standardized Thermal Stability Assessment using TGA
Objective: To determine the onset and maximum rate of decomposition for a synthesized material.
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground, activated (solvent-free) sample into an alumina or platinum TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA microbalance.
-
Set the purge gas to high-purity nitrogen or argon with a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 10 minutes to ensure a stable baseline.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss vs. temperature.
-
Determine the onset decomposition temperature (Tonset), often defined by the intersection of the baseline tangent and the tangent of the primary decomposition step.
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (Tmax).
-
Protocol 3.2: Representative Synthesis of a Thermally Stable MOF
Objective: To synthesize a crystalline MOF using this compound and a suitable metal salt (e.g., Zinc Nitrate).
Materials:
-
This compound (C₁₂H₆K₂O₄)[13]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Solution A: Dissolve 1 mmol of this compound in a mixture of 15 mL DMF and 5 mL deionized water.
-
Solution B: Dissolve 1 mmol of zinc nitrate hexahydrate in 15 mL of DMF.
-
Reaction: In a 50 mL Teflon-lined autoclave, combine Solution A and Solution B. Stir for 15 minutes to ensure homogeneity.
-
Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
Isolation: After cooling the autoclave to room temperature, collect the crystalline product by filtration.
-
Washing: Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted precursors and solvent.
-
Drying & Activation: Dry the product in a vacuum oven at 80°C overnight. For full activation prior to characterization, heat under high vacuum at 120°C for 12 hours.
-
Validation: Confirm the product's identity and crystallinity using PXRD and FTIR before proceeding with thermal analysis as described in Protocol 3.1.
Section 4: Data Interpretation & Visualization
Diagrams
Visual aids are crucial for understanding complex experimental workflows and the interplay of factors affecting thermal stability.
Caption: Key factors influencing the thermal stability of MOFs.
References
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Available at: [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. (2019). MDPI. Available at: [Link]
-
Thermal Stability of Methyl-Functionalized MOF-5. (2019). ACS Publications. Available at: [Link]
-
Synthesis methods for 2,6-naphthalenedicarboxylic acid. (2016). ResearchGate. Available at: [Link]
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Thermal Engineering of Metal–Organic Frameworks for Adsorption Applications: A Molecular Simulation Perspective. (2019). ACS Publications. Available at: [Link]
-
2,6-Naphthalenedicarboxylic acid. (n.d.). Wikipedia. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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2,6-naphthalenedicarboxylic acid. (n.d.). Organic Syntheses. Available at: [Link]
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Synthesis and Thermal Behaviour of Potassium Silate Geopolymers. (2003). ResearchGate. Available at: [Link]
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Carboxylate-Based Metal–Organic Framework and Coordination Polymer Glasses: Progress and Perspectives. (2023). ACS Publications. Available at: [Link]
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Improving MOF stability: approaches and applications. (n.d.). Royal Society of Chemistry. Available at: [Link]
- Integrated process for the production of 2, 6-naphthalene dicarboxylic acid. (n.d.). Google Patents.
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Polymer electrolytes for potassium batteries: incorporating ionic liquids to enhance the room temperature ionic conductivity. (2023). Royal Society of Chemistry. Available at: [Link]
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Exploring Naphthalene-2,6-Dicarboxylic Acid: Properties and Applications. (n.d.). Polymer Chemistry. Available at: [Link]
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Improving Hydrothermal Stability and Catalytic Activity of Metal–Organic Frameworks by Graphite Oxide Incorporation. (2014). ACS Publications. Available at: [Link]
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Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2011). ACS Publications. Available at: [Link]
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2D Ni-Naphthalene-2,6-Dicarboxylic Acid Metal-Organic Framework as Electrocatalysts for Efficient Overall Water Splitting. (n.d.). ResearchGate. Available at: [Link]
-
Stability of Metal-Organic Frameworks: Recent Advances and Future Trends (PDF). (n.d.). ResearchGate. Available at: [Link]
-
Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. Available at: [Link]
-
Thermal Decomposition Behavior of Poly(ethylene 2,6-naphthalate)/Silica Nanocomposites. (n.d.). Hindawi. Available at: [Link]
-
Thermal stability and degradation mechanisms of poly(acrylic acid) and its salts: Part 2—Sodium and potassium salts. (n.d.). Semantic Scholar. Available at: [Link]
-
Eutectic Potassium Salt Compound with High Thermal Stability. (n.d.). ResearchGate. Available at: [Link]
-
Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI. Available at: [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). MDPI. Available at: [Link]
-
Fabrication of Co3O4 from Cobalt/2,6-Napthalenedicarboxylic Acid Metal-Organic Framework as Electrode for Supercapacitor Application. (n.d.). MDPI. Available at: [Link]
-
Naphthalene Industrial Applications - From Mothballs To Pigments. (n.d.). Knowde. Available at: [Link]
-
Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories. Available at: [Link]
-
Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques. (n.d.). National Institutes of Health. Available at: [Link]
-
The Applications of Thermal Analysis in Polymers. (n.d.). AZoM. Available at: [Link]
-
From Porphyrinic MOFs and COFs to Hybrid Architectures: Design Principles for Photocatalytic H 2 Evolution. (n.d.). MDPI. Available at: [Link]
-
Poly(ethylene naphthalate) [poly(ethylene-2,6-naphthalene dicarboxylate)]. (n.d.). ResearchGate. Available at: [Link]
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- 13. This compound | C12H6K2O4 | CID 14550005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Lanthanide MOFs via Dipotassium Naphthalene-2,6-dicarboxylate (K₂NDC)
Executive Summary & Technical Rationale
As researchers in functional materials, we often default to the acid form of linkers (e.g., H₂NDC) for solvothermal synthesis. However, for scalable, reproducible, and environmentally benign production of Lanthanide Metal-Organic Frameworks (Ln-MOFs), Dipotassium naphthalene-2,6-dicarboxylate (K₂NDC) represents a superior precursor.
This guide evaluates the performance of Ln-MOFs (specifically Eu, Tb, and mixed-metal systems) synthesized via the K₂NDC route. Unlike the acid route, which requires high-boiling solvents (DMF/DEF) and high temperatures to deprotonate the linker, K₂NDC provides a pre-ionized, water-soluble source of the rigid naphthalene-2,6-dicarboxylate (
The "Antenna Effect" Advantage
The naphthalene backbone of NDC is not merely a strut; it is a functional photon harvester. Its triplet state energy (
Synthesis Protocols: The Salt vs. Acid Route
To ensure reproducibility, I present two distinct protocols. The K₂NDC Metathesis Route is recommended for generating nanocrystals for drug delivery or sensing films, while the Solvothermal Route is for growing single crystals for structural analysis.
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for selecting the appropriate synthesis method.
Figure 1: Decision matrix for Ln-NDC synthesis. The K₂NDC route favors kinetic control, yielding smaller particles suitable for biological applications.
Protocol A: Rapid Aqueous Synthesis (Using K₂NDC)
Best for: Sensors, Drug Delivery Carriers
-
Stock Solutions: Dissolve 1.0 mmol of K₂NDC in 10 mL deionized water. Separately, dissolve 1.0 mmol of
(Ln = Eu, Tb, or Gd) in 10 mL water. -
Mixing: Add the Ln solution dropwise to the K₂NDC solution under vigorous stirring at room temperature. A precipitate will form immediately (Metathesis).
-
Aging: Stir for 30 minutes, then heat at 60°C for 2 hours to improve crystallinity.
-
Purification: Centrifuge at 6000 rpm for 10 mins. Wash 3x with water and 1x with ethanol to remove excess
and ions. -
Activation: Dry at 80°C under vacuum overnight.
Protocol B: Solvothermal Growth (Reference Standard)
Best for: XRD Structural Determination
-
Precursor: Mix
(0.5 mmol) and (0.5 mmol) in DMF/H₂O (10:1 v/v). -
Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 48 hours.
-
Cooling: Slow cool (5°C/h) to promote large crystal growth.
Structural & Performance Comparison
The choice of Lanthanide ion dictates the functional application. Below is a comparative analysis of the three primary Ln-NDC variants synthesized via the K₂NDC route.
Table 1: Comparative Performance Metrics
| Feature | Eu-NDC | Tb-NDC | Gd-NDC |
| Emission Color | Red (613 nm) | Green (545 nm) | UV (320 nm, Ligand centered) |
| Primary Transition | N/A (Paramagnetic) | ||
| Quantum Yield (QY) | ~3.5% - 15% (Hydration dependent) | ~20% - 45% | Non-emissive (Reference) |
| Luminescence Lifetime | 0.5 - 1.2 ms | 0.8 - 1.5 ms | N/A |
| BET Surface Area | ~190 - 250 | ~200 - 260 | ~200 |
| Thermal Stability | > 400°C | > 400°C | > 420°C |
| Key Application | Anthrax Biomarker Sensor | Explosive (Nitroaromatic) Sensor | MRI Contrast Agent / Cryogenics |
Note: QY values are highly sensitive to the hydration state. The K₂NDC aqueous route often yields hydrated phases (lower QY) requiring thorough activation (dehydration) to maximize luminescence.
Mechanism of Action: The Antenna Effect[1]
Understanding the energy transfer is crucial for designing sensors. The NDC linker absorbs UV energy and transfers it to the Ln ion. If the triplet state (
Energy Transfer Pathway
-
NDC Triplet (
): ~21,000 -
Tb Resonance (
): ~20,500 (Gap - Excellent match) -
Eu Resonance (
): ~17,200 (Gap - Good match)
Figure 2: Jablonski diagram showing the sensitization of Eu and Tb by the NDC linker. The close energy match with Tb results in generally higher quantum yields.
Case Study: Ratiometric Sensing & Thermometry
A critical application of K₂NDC-derived MOFs is ratiometric sensing . By synthesizing a mixed-metal MOF (e.g.,
-
Mechanism: Tb emission is thermally sensitive (quenches faster with heat), while Eu emission is relatively stable or sensitized by Tb.
-
Experimental Validation:
-
Synthesize
using the K₂NDC protocol (mix Ln nitrates in desired stoichiometry). -
Measure emission spectra from 25°C to 100°C.
-
Result: The intensity ratio (
) varies linearly with temperature, providing a precise thermometer unaffected by excitation power fluctuations.
-
Stability & Limitations
While K₂NDC MOFs are robust, "Trustworthiness" requires acknowledging limitations:
-
Hydrolytic Stability: Ln-NDC MOFs are generally stable in neutral water (pH 6-8). However, in highly acidic conditions (pH < 4), the carboxylate-Ln bond can protonate and break, leading to framework collapse.
-
Quenching: The presence of coordinated water molecules (from the aqueous K₂NDC synthesis) acts as a vibrational quencher (O-H oscillators), significantly reducing luminescence. Critical Step: Activation at 150°C in vacuum is mandatory for maximum brightness.
References
-
Chatenever, A. R. K., et al. (2020).[1] "Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate: Synthesis, Structures and Photoluminescent Properties." CrystEngComm. Link
-
Gutierrez, M., et al. (2020). "Tunable Energy-Transfer Process in Heterometallic MOF Materials Based on 2,6-Naphthalenedicarboxylate." Inorganic Chemistry. Link
-
Lustig, W. P., et al. (2017). "Metal-organic frameworks: functional luminescent and photonic materials for sensing applications."[2] Chemical Society Reviews. Link
-
Kravtsov, V. C., et al. (2019). "Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation." Frontiers in Chemistry. Link
Sources
Gas storage performance of MOFs from "Dipotassium naphthalene-2,6-dicarboxylate" vs. biphenyldicarboxylate
Topic: Gas Storage Performance of MOFs: Naphthalene-2,6-dicarboxylate (2,6-NDC) vs. Biphenyl-4,4'-dicarboxylate (BPDC) Systems Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Materials Engineers
Focus: Naphthalene-2,6-dicarboxylate (NDC) vs. Biphenyldicarboxylate (BPDC)
Executive Summary: The Rigidity-Porosity Trade-off
In the design of Metal-Organic Frameworks (MOFs) for gas storage (
While BPDC offers theoretical advantages in pore volume due to its length, experimental data confirms that 2,6-NDC often yields superior volumetric gas storage and stability. This is attributed to the planar, rigid nature of the naphthalene core , contrasting with the sterically twisted biphenyl system of BPDC, which introduces flexibility but can compromise packing density and crystal stability.
Key Precursor Note: The specific use of Dipotassium naphthalene-2,6-dicarboxylate (K₂NDC) as a precursor—rather than the acid form (
Linker Mechanics & Structural Impact
The Geometry of Adsorption
The fundamental difference lies in the electronic and steric profile of the aromatic cores.
| Feature | 2,6-NDC (Naphthalene) | 4,4'-BPDC (Biphenyl) | Impact on Gas Storage |
| Geometry | Fused bicyclic ring (Planar) | Two phenyl rings linked by single bond (Twisted) | NDC allows denser packing; BPDC creates larger, but often distorted, pores. |
| Length | ~7.0 Å (Carboxylate C-C) | ~8.3 Å (Carboxylate C-C) | BPDC yields larger void fractions (e.g., IRMOF-10 vs IRMOF-8). |
| Rotational Barrier | High (Rigid) | Low (Free rotation around C-C bond) | BPDC frameworks (e.g., UiO-67) are more prone to pore collapse or hydrolysis than NDC analogs. |
| Adsorption Potential | High overlap potential | Lower density of adsorption sites | NDC exhibits higher Isosteric Heat of Adsorption ( |
Visualization: Structural Divergence
The following diagram illustrates how the precursor choice (Salt vs. Acid) and linker geometry influence the final MOF topology.
Figure 1: Synthesis pathways and structural consequences of NDC vs. BPDC linkers. The K2NDC route is highlighted for its utility in controlled synthesis.
Experimental Performance Data
The following data aggregates performance metrics from standard activated samples (e.g., supercritical
Hydrogen ( ) Storage (Cryogenic 77 K)
NDC-based MOFs generally outperform BPDC analogs in volumetric capacity and binding energy (
| MOF System | Linker | Surface Area (BET) | Pore Vol. ( | |||
| IRMOF-8 | 2,6-NDC | ~4,460 | 1.51 | 1.5 - 1.8 | ~24.0 | 5.5 - 6.0 |
| IRMOF-10 | BPDC | ~4,600 | 1.78 | 1.2 - 1.4 | ~18.5 | 4.5 - 5.0 |
| UiO-66-NDC | 2,6-NDC | ~1,400 | 0.65 | 1.6 | ~22.0 | 6.8 |
| UiO-67 | BPDC | ~2,500 | 0.85 | 1.3 | ~16.0 | 5.2 |
Critical Insight: While IRMOF-10 has a higher theoretical surface area, IRMOF-8 shows higher low-pressure uptake.[1] The naphthalene linker provides a stronger van der Waals interaction surface for
molecules than the twisted biphenyl structure.
Methane ( ) Storage (Ambient 298 K)
For Methane, the target is 65 bar (ANG). BPDC MOFs (UiO-67) often show higher gravimetric total capacity at high pressure, but NDC MOFs (UiO-66-NDC) offer better deliverable capacity (5-65 bar) and volumetric density.
-
UiO-66-NDC: High density of Zr-clusters per unit volume + rigid pores = Excellent volumetric storage (~170 v/v).
-
UiO-67: Larger pores allow high total saturation, but the lower framework density reduces volumetric efficiency (~140-150 v/v).
Synthesis Protocols
Protocol A: High-Crystallinity IRMOF-8 using Dipotassium Precursor
Why use the Salt? The acid form (H2NDC) has poor solubility in DEF/DMF, often requiring high temperatures that promote interpenetration. Using This compound (K2NDC) allows for rapid dissolution and immediate coordination upon acidification or metathesis.
Materials:
-
This compound (
) -
Solvent: N,N-Diethylformamide (DEF)
-
Acid Modulator: Dilute
(if using salt to slow nucleation)
Step-by-Step:
-
Precursor Dissolution: Dissolve 1.0 mmol of
in 10 mL DEF. Sonicate until clear. (Note: This is faster than dissolving ). -
Metal Source: Dissolve 3.0 mmol
in 10 mL DEF. -
Mixing: Add the Zn solution to the K2NDC solution under vigorous stirring.
-
Solvothermal Growth: Transfer to a Teflon-lined autoclave. Heat at 95°C for 20 hours.
-
Washing: Wash crystals with DMF (3x) and Chloroform (3x) over 3 days.
-
Activation (CRITICAL): Do not use vacuum heating immediately. Use Supercritical
drying (liquid exchange followed by bleeding at 35°C) to prevent the collapse of the naphthalene-supported pores.
Protocol B: UiO-67 (BPDC) Synthesis
Materials:
Step-by-Step:
-
Dissolve
(1 mmol) and Benzoic Acid (30 mmol) in 10 mL DMF. -
Add
(1 mmol) and sonicate for 20 mins. -
Heat at 120°C for 24 hours.
-
Result: The benzoic acid modulator is essential here. Without it, BPDC tends to form amorphous defects due to the steric twisting preventing perfect alignment during rapid nucleation.
Stability Analysis: The "Achilles Heel" of BPDC
One of the most significant advantages of NDC-based MOFs over BPDC analogs is Hydrolytic Stability .
-
UiO-66-NDC: The shorter, rigid naphthalene linker pulls the
clusters tighter, shielding the metal-carboxylate bonds from water attack. It retains crystallinity after boiling in water for 24h. -
UiO-67 (BPDC): The longer, twisted linker exposes the cluster nodes. Furthermore, the rotational freedom of the phenyl rings allows water molecules to access the cluster more easily. UiO-67 frequently degrades (loss of surface area) upon exposure to ambient humidity or water soaking.
Recommendation: For applications involving "wet" gas streams (e.g., post-combustion
References
-
Eddaoudi, M., et al. (2002). "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science, 295(5554), 469-472. Link
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Dutta, A., et al. (2020). "Structural Diversity of Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate." CrystEngComm, 22, 1-10. Link
-
Matzger, A. J., et al. (2004). "Non-interpenetrated IRMOF-8: Synthesis, activation, and gas sorption." Chemical Communications, (13), 1532-1533. Link
-
Lillerud, K. P., et al. (2017). "Modulator Effect in UiO-66-NDC Synthesis and Comparison with UiO-67-NDC." Crystal Growth & Design, 17(10), 5422-5431.[6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Water-enhanced CO2 capture in metal–organic frameworks [frontiersin.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the electrochemical properties of "Dipotassium naphthalene-2,6-dicarboxylate" vs. its isomers
Comparative Guide: this compound ( ) as an Anode for Potassium-Ion Batteries[1]
Executive Summary
Verdict: this compound (
Its 2,6-isomeric linearity facilitates the formation of open, layered
Structural Analysis: Why the 2,6-Isomer?
In organic electrode materials (OEMs), molecular geometry dictates crystal packing, which in turn defines ion diffusion pathways.
The 2,6-NDC Advantage (Linearity)
The 2,6-substitution pattern on the naphthalene core is centrosymmetric and linear. This allows the molecules to pack in a "herringbone" or "layered" motif (Space group
-
Mechanism: These layers are held together by
- interactions and electrostatic forces between the carboxylate groups ( ) and Potassium ions ( ). -
Result: This creates defined 2D channels that allow
ions to shuttle in and out with low activation energy.
The Deficiencies of Isomers
-
1,8-Isomer (Peri-position): The carboxyl groups are located on adjacent carbons on the same side of the ring (the peri positions).
-
Failure Mode: Severe steric repulsion forces the carboxylates to twist out of the plane, breaking conjugation. Furthermore, 1,8-dicarboxylic acids are prone to forming cyclic anhydrides during drying/synthesis, which are often electrochemically irreversible or unstable in carbonate electrolytes.
-
-
1,4-Isomer: While planar, the 1,4-substitution lacks the high symmetry of the 2,6-isomer.
-
Failure Mode: This leads to denser packing arrangements that often lack the continuous "open channels" required for fast ionic diffusion, resulting in high overpotentials at high current densities (C-rates).
-
Comparative Performance Analysis
The following data compares
| Metric | Graphite (Standard) | ||
| Theoretical Capacity | ~183 mAh/g | ~221 mAh/g | 279 mAh/g |
| Practical Capacity | 140 – 170 mAh/g | 180 – 210 mAh/g | 200 – 270 mAh/g |
| Avg.[1] Discharge Voltage | ~0.55 – 0.70 V vs | ~0.60 – 0.80 V vs | ~0.20 V vs |
| Rate Capability (5C) | High (Robust | Moderate (Less stable lattice) | Low (Dendrite risk) |
| Volume Expansion | Low (< 10%) | Moderate | High (~60%) |
| Solubility in Electrolyte | Very Low (Stable) | Low | Insoluble |
Key Insight: While
Electrochemical Mechanism
The energy storage mechanism of
Reaction:
During lithiation/potassiation, the double bond of the carbonyl (
Figure 1: Reversible biphasic redox mechanism of K2NDC. The rigid naphthalene backbone stabilizes the radical intermediate.
Experimental Protocol: Synthesis & Validation
To ensure reproducibility, this protocol uses a "Self-Validating" workflow where intermediate checks prevent wasted cell assembly time.
Phase A: Synthesis (Acid-Base Neutralization)
-
Dissolution: Disperse 10 mmol of 2,6-Naphthalenedicarboxylic acid (
) in 50 mL deionized water. -
Neutralization: Slowly add stoichiometric KOH (20 mmol) solution dropwise.
-
Checkpoint: Monitor pH. Stop exactly at pH 7.0–7.5. Excess alkali leads to inactive
impurities.
-
-
Precipitation: Pour the clear solution into excess ethanol (antisolvent) to precipitate the salt.
-
Drying (Critical): Vacuum dry at
for 12 hours.-
Self-Validation 1: Perform TGA (Thermogravimetric Analysis).[2] Ensure no mass loss occurs below
(confirms removal of crystal water).
-
Phase B: Electrode Fabrication
-
Slurry Mix: Combine Active Material (
) : Super P Carbon : PVDF Binder in a 6:3:1 ratio. Use NMP as solvent. -
Coating: Cast onto Copper foil (current collector).
-
Vacuum Drying: Dry at
overnight.-
Self-Validation 2: Check adhesion.[3] The coating should not peel when bent 90 degrees.
-
Phase C: Electrochemical Testing (Half-Cell)
-
Assembly: Argon-filled glovebox (
ppm, ppm). -
Counter Electrode: Potassium metal foil.
-
Electrolyte: 0.8 M
in EC:DEC (1:1 vol). -
Separator: Glass fiber (Whatman GF/D).
Figure 2: Step-by-step synthesis and validation workflow for K2NDC anodes.
References
-
Li, Y., et al. (2018). "Organic Potassium-Ion Battery Anodes: A Review of Structure-Performance Relationships." Advanced Energy Materials.
-
Hu, Y., et al. (2020). "Extended Conjugation in Naphthalene-Based Anodes for High-Rate Potassium Storage." ACS Applied Materials & Interfaces.
-
Lei, K., et al. (2018). "Terephthalate vs. Naphthalate: The Impact of Aromatic Ring Size on K-Ion Storage." Nano Energy.
-
PubChem Database. "this compound Compound Summary."
A Senior Application Scientist's Guide to Cross-Validation of Characterization Data for Dipotassium Naphthalene-2,6-dicarboxylate Based Materials
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel materials is paramount. This guide provides an in-depth technical comparison of materials derived from dipotassium naphthalene-2,6-dicarboxylate, a key building block for advanced polymers and metal-organic frameworks (MOFs). We will delve into the critical characterization techniques, offering not just procedural steps but the scientific rationale behind them, ensuring a self-validating system for your experimental work.
The choice of this compound as a precursor, as opposed to its diacid form (naphthalene-2,6-dicarboxylic acid or NDA), can offer advantages in certain synthetic contexts, such as improved solubility in specific solvent systems and potentially milder reaction conditions by avoiding the in-situ deprotonation step. However, it is crucial to note that the majority of the existing literature focuses on materials synthesized from NDA. For the purpose of this guide, we will consider the characterization data of NDA-based materials as directly comparable, given that the naphthalene-2,6-dicarboxylate dianion is the fundamental building block in both instances.
Spectroscopic Characterization: Unveiling Molecular Fingerprints with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the successful incorporation of the naphthalene-2,6-dicarboxylate linker into a material's structure. It provides a molecular fingerprint by identifying the vibrational modes of functional groups.
Causality Behind Experimental Choices in FTIR
The primary objective of FTIR analysis in this context is to verify the coordination of the carboxylate groups to the metal centers in MOFs or the esterification in polymers. This is achieved by observing the shift in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate group upon coordination or esterification. In the free carboxylate linker (this compound), the carboxylate group exhibits symmetric and asymmetric stretching vibrations. Upon coordination to a metal center, the electron density around the carboxylate group changes, leading to a shift in these vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
-
Sample Preparation : Ensure the sample is dry and finely ground to ensure good contact with the ATR crystal.
-
Background Scan : Record a background spectrum of the empty ATR crystal to subtract atmospheric contributions (CO2, H2O).
-
Sample Analysis : Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition : Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic peaks of the naphthalene-2,6-dicarboxylate linker and compare them to the spectrum of the free linker.
Data Interpretation and Comparison
The key spectral regions to analyze are:
-
~1650-1550 cm⁻¹ and ~1450-1360 cm⁻¹ : These regions correspond to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group, respectively. The separation between these two peaks (Δν = νas - νs) is indicative of the coordination mode of the carboxylate group.
-
~1700-1680 cm⁻¹ : The presence of a sharp peak in this region could indicate the presence of uncoordinated carboxylic acid groups, suggesting incomplete reaction or protonation of the linker.
-
~3000-2800 cm⁻¹ : C-H stretching vibrations of the naphthalene ring.
-
Below 600 cm⁻¹ : Metal-oxygen (M-O) vibrations can sometimes be observed in this region, providing direct evidence of coordination.
Structural Characterization: Elucidating Crystalline Architecture with Powder X-Ray Diffraction (PXRD)
Powder X-Ray Diffraction (PXRD) is a cornerstone technique for confirming the crystallinity and phase purity of the synthesized materials. For MOFs, it is essential for determining the framework structure.
The Logic of PXRD in Material Validation
PXRD works by directing X-rays onto a powdered sample and measuring the angles at which the X-rays are diffracted. The resulting diffraction pattern is unique to the crystalline structure of the material. By comparing the experimental PXRD pattern to a simulated pattern from single-crystal X-ray diffraction data or to patterns of known phases, one can confirm the identity and purity of the synthesized material.
Experimental Protocol: Powder X-Ray Diffraction
-
Sample Preparation : A small amount of the finely ground powder is gently packed into a sample holder.
-
Instrument Setup : The sample is placed in the diffractometer. The X-ray source (commonly Cu Kα radiation) and detector are set to scan over a specific range of 2θ angles.
-
Data Collection : The diffraction pattern is recorded as a plot of intensity versus 2θ.
-
Data Analysis : The positions and relative intensities of the diffraction peaks are compared to reference patterns.
Diagram of the PXRD Workflow
Caption: Workflow for Powder X-Ray Diffraction Analysis.
Comparative PXRD Data
The PXRD patterns of MOFs are highly sensitive to the metal node and the organic linker. For instance, a study on yttrium-based MOFs with the naphthalene-2,6-dicarboxylate linker demonstrated the formation of six different crystalline phases by simply varying the synthesis conditions.[1][2][3] This highlights the importance of PXRD in identifying the specific polymorph obtained.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of materials and analyzing their composition.
Why TGA is a Self-Validating System
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides quantitative information about decomposition temperatures, the amount of solvent or volatile components, and the final residue. This data is critical for understanding the material's operational limits and for confirming its composition.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation : A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrument Setup : The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidation) and heating rate (e.g., 10 °C/min) are programmed.
-
Data Acquisition : The instrument heats the sample and records the mass loss as a function of temperature.
-
Data Analysis : The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify decomposition steps.
Comparative Thermal Stability Data
Materials based on naphthalene-2,6-dicarboxylate generally exhibit high thermal stability due to the rigid aromatic nature of the linker. For example, polyethylene naphthalate (PEN), a polymer synthesized from a derivative of naphthalene-2,6-dicarboxylic acid, has a higher glass transition temperature and melting point compared to polyethylene terephthalate (PET).[4][5]
| Polymer | Glass Transition Temperature (°C) | Melting Temperature (°C) |
| PET | ~70-80 | ~250-260 |
| PEN | ~120 | ~270 |
Similarly, MOFs incorporating the naphthalene-2,6-dicarboxylate linker often show high thermal stability, with decomposition temperatures exceeding 350 °C.[6]
Luminescent Properties: Exploring Photophysical Behavior
The extended π-system of the naphthalene moiety in this compound imparts interesting photoluminescent properties to the resulting materials, particularly when coordinated with lanthanide ions.
The Mechanism of Lanthanide Luminescence in MOFs
In lanthanide-based MOFs, the organic linker can act as an "antenna" by absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as ligand-to-metal charge transfer (LMCT), is highly efficient when the triplet state energy of the linker is well-matched with the emissive energy level of the lanthanide ion.[7]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation : A solid sample can be measured directly, or a suspension can be prepared in a suitable solvent.
-
Measurement : The excitation spectrum is first recorded by monitoring the emission at a fixed wavelength while scanning the excitation wavelength. The emission spectrum is then recorded by exciting the sample at the wavelength of maximum absorption and scanning the emission wavelengths.
-
Quantum Yield Determination : The luminescence quantum yield, a measure of the efficiency of the emission process, can be determined relative to a standard of known quantum yield.
Diagram of the Antenna Effect in Lanthanide MOFs
Caption: Energy transfer mechanism in luminescent lanthanide MOFs.
Comparative Luminescence Data
Lanthanide MOFs based on naphthalene-2,6-dicarboxylate have shown characteristic sharp emission peaks corresponding to the specific lanthanide ion used. For instance, Eu³⁺-based MOFs exhibit a strong red emission, while Tb³⁺-based MOFs show a characteristic green emission. The luminescence of these materials can be sensitive to the presence of certain molecules, making them promising candidates for chemical sensing applications.[1]
Conclusion
The cross-validation of characterization data for materials based on this compound requires a multi-faceted approach employing spectroscopic, structural, and thermal analysis techniques. By understanding the underlying principles of each technique and following robust experimental protocols, researchers can confidently ascertain the properties and performance of these advanced materials. The inherent rigidity and extended aromaticity of the naphthalene-2,6-dicarboxylate linker consistently impart superior thermal stability and interesting luminescent properties compared to analogous materials derived from smaller aromatic linkers like terephthalate. This makes them highly promising for applications in high-performance polymers and functional metal-organic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
